molecular formula C14H15NSi B1355118 3-((Trimethylsilyl)ethynyl)isoquinoline CAS No. 86521-11-1

3-((Trimethylsilyl)ethynyl)isoquinoline

Cat. No.: B1355118
CAS No.: 86521-11-1
M. Wt: 225.36 g/mol
InChI Key: DCTOSPSCGVALNI-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)ethynyl)isoquinoline is a useful research compound. Its molecular formula is C14H15NSi and its molecular weight is 225.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((Trimethylsilyl)ethynyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((Trimethylsilyl)ethynyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isoquinolin-3-ylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)9-8-14-10-12-6-4-5-7-13(12)11-15-14/h4-7,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTOSPSCGVALNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517604
Record name 3-[(Trimethylsilyl)ethynyl]isoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86521-11-1
Record name 3-[2-(Trimethylsilyl)ethynyl]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86521-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Isoquinoline Scaffold and the Strategic Role of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-((Trimethylsilyl)ethynyl)isoquinoline (CAS 86521-11-1): A Cornerstone Intermediate for Modern Drug Discovery

The isoquinoline motif, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] From natural alkaloids like papaverine and berberine to synthetic pharmaceuticals treating a spectrum of diseases including cancer, infections, and cardiovascular disorders, the isoquinoline core is a recurring feature in successful therapeutic agents.[1][4][5][6][7] This widespread bioactivity has driven intense interest in synthetic methodologies that allow for the precise and diverse functionalization of the isoquinoline skeleton.

This guide focuses on a pivotal intermediate that has streamlined access to novel isoquinoline derivatives: 3-((Trimethylsilyl)ethynyl)isoquinoline . This compound masterfully combines the desirable isoquinoline core with a protected alkyne functionality at the C-3 position. The trimethylsilyl (TMS) group serves as a robust yet readily cleavable protecting group for the terminal alkyne. This strategic protection allows for the introduction of the versatile ethynyl handle, which can be unmasked at a later synthetic stage to participate in a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. For researchers and drug development professionals, this molecule is not merely a chemical but a gateway to rapidly constructing libraries of complex, drug-like molecules for biological screening.

Synthesis and Characterization: The Power of Palladium-Catalyzed Cross-Coupling

The most direct and widely employed method for synthesizing 3-((Trimethylsilyl)ethynyl)isoquinoline is the Sonogashira cross-coupling reaction.[8][9] This Nobel Prize-winning methodology provides a reliable and efficient means of forming a carbon-carbon bond between an aryl halide and a terminal alkyne.

Core Reaction: The synthesis involves the coupling of a 3-haloisoquinoline (typically 3-bromo- or 3-iodoisoquinoline) with trimethylsilylacetylene (TMSA).

Causality Behind the Method: The reaction's success hinges on a dual-catalytic system. A palladium(0) complex serves as the primary catalyst, undergoing oxidative addition into the carbon-halogen bond of the isoquinoline. Concurrently, a copper(I) salt acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[8][9] The use of a mild amine base, such as triethylamine or diisopropylethylamine, is crucial for neutralizing the hydrogen halide formed during the reaction and facilitating the formation of the copper acetylide.

Sonogashira_Synthesis cluster_reactants Reactants cluster_conditions Catalytic System Reactant1 3-Haloisoquinoline (X = Br, I) Product 3-((Trimethylsilyl)ethynyl)isoquinoline Reactant1->Product Sonogashira Coupling Reactant2 Trimethylsilylacetylene (TMSA) Reactant2->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Amine Base (e.g., Et₃N) Base->Product

Caption: Workflow for the Sonogashira synthesis of the target compound.

Physicochemical and Spectroscopic Data

The following table summarizes key properties for 3-((Trimethylsilyl)ethynyl)isoquinoline.

PropertyValue
CAS Number 86521-11-1
Molecular Formula C₁₄H₁₅NSi
Molecular Weight 225.36 g/mol
Appearance Typically an off-white to yellow solid or oil
¹H NMR Expect signals for isoquinoline protons (7.5-8.5 ppm), and a sharp singlet for the TMS protons (~0.25 ppm).
¹³C NMR Expect signals for aromatic carbons, two acetylenic carbons, and the TMS methyl carbons.
Mass Spec (MS) m/z = 225.10 (M⁺)

Core Reactivity: A Tale of Two Chemistries

The synthetic utility of 3-((Trimethylsilyl)ethynyl)isoquinoline stems from two primary, sequential transformations: deprotection of the alkyne and subsequent functionalization of the resulting terminal alkyne.

TMS Deprotection: Unmasking the Reactive Handle

The crucial first step in utilizing this building block is the selective cleavage of the robust silicon-carbon bond to reveal the terminal alkyne, 3-ethynylisoquinoline. This transformation can be achieved under various conditions, allowing for compatibility with a wide range of other functional groups.

Common Deprotection Methodologies:

  • Fluoride-Mediated Cleavage: This is the most common method, leveraging the exceptionally high bond energy of the silicon-fluoride bond. Reagents like tetrabutylammonium fluoride (TBAF) in a solvent like THF are highly effective.

  • Base-Catalyzed Hydrolysis: Mild bases, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a protic solvent like methanol, can efficiently cleave the TMS group.[10]

  • Acid-Catalyzed Cleavage: In some cases, catalytic amounts of acid can be used for deprotection. Notably, reagents like hexafluorosilicic acid have been shown to catalytically promote desilylation.[11]

Deprotection Start 3-((TMS)ethynyl)isoquinoline Product 3-Ethynylisoquinoline Start->Product TMS Cleavage Reagent Deprotection Reagent (e.g., TBAF, K₂CO₃/MeOH) Reagent->Product

Caption: General scheme for the desilylation of the title compound.

Subsequent Functionalization: The Gateway to Molecular Diversity

Once deprotected, the resulting 3-ethynylisoquinoline becomes a powerful linchpin for diversification. The terminal alkyne is a high-energy functional group that readily participates in a host of reliable and high-yielding reactions.

  • Secondary Sonogashira Coupling: The newly formed terminal alkyne can be subjected to another Sonogashira reaction, this time coupling with a different aryl or vinyl halide. This powerful iterative strategy allows for the construction of complex, unsymmetrical diarylacetylenes, a common motif in materials science and medicinal chemistry.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," the CuAAC reaction allows the 3-ethynylisoquinoline to be ligated with virtually any molecule containing an azide group. This reaction proceeds under exceptionally mild, often aqueous, conditions to form a stable 1,4-disubstituted 1,2,3-triazole ring. This is an invaluable tool in drug discovery for linking the isoquinoline core to other pharmacophores, peptides, or solubilizing groups.

  • Other Alkyne Transformations: The terminal alkyne can also undergo a variety of other classical transformations, including hydration to form ketones, partial or full reduction to alkenes or alkanes, and various cyclization reactions to build further heterocyclic systems.

Functionalization cluster_pathways Key Functionalization Pathways cluster_products Resulting Scaffolds Start 3-Ethynylisoquinoline Sonogashira Sonogashira Coupling (with R-X, Pd/Cu) Start->Sonogashira Click CuAAC 'Click' Reaction (with R-N₃) Start->Click Other Other Reactions (Hydration, Reduction, etc.) Start->Other Product_Sono 3-(Arylethynyl)isoquinoline Sonogashira->Product_Sono Product_Click 3-(Triazolyl)isoquinoline Click->Product_Click Product_Other Diverse Derivatives Other->Product_Other

Caption: Key reaction pathways available from 3-ethynylisoquinoline.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)isoquinoline

This protocol is based on standard Sonogashira coupling conditions.[12]

  • Reagents & Equipment:

    • 3-Bromoisoquinoline

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N), anhydrous

    • Anhydrous solvent (e.g., THF or DMF)

    • Schlenk flask or sealed tube, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 3-bromoisoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous triethylamine (3.0 eq) and anhydrous THF.

    • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Deprotection to 3-Ethynylisoquinoline

This protocol uses a standard base-catalyzed method.

  • Reagents & Equipment:

    • 3-((Trimethylsilyl)ethynyl)isoquinoline

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Round-bottom flask

  • Procedure:

    • Dissolve 3-((trimethylsilyl)ethynyl)isoquinoline (1.0 eq) in methanol in a round-bottom flask.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a more polar spot.

    • Once the reaction is complete (typically 1-3 hours), remove the methanol under reduced pressure.

    • Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-ethynylisoquinoline, which can often be used in the next step without further purification.

Conclusion: A Strategic Asset in Chemical Synthesis

3-((Trimethylsilyl)ethynyl)isoquinoline is more than just a chemical intermediate; it is a strategic tool for the efficient construction of molecular complexity. Its synthesis is robust and high-yielding, and its unique reactivity profile—combining a stable, protected state with a readily unmasked, highly versatile functional group—provides an elegant solution to many synthetic challenges. For scientists engaged in drug discovery and materials science, this compound offers a reliable and powerful platform for accessing novel, highly functionalized isoquinoline derivatives, accelerating the journey from concept to discovery.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Bentham Science. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org. Available at: [Link]

  • Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. Europe PMC. Available at: [Link]

  • Product Class 5: Isoquinolines. Thieme Connect. Available at: [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. National Center for Biotechnology Information. Available at: [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Isoquinoline synthesis. e-learning.USAC. Available at: [Link]

  • Fluorotitanic acid. CAS Common Chemistry. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. PubMed. Available at: [Link]

  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. Scilit. Available at: [Link]

  • Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. Semantic Scholar. Available at: [Link]

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. Available at: [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Hexafluorotitanic acid. Ataman Kimya. Available at: [Link]

  • Scope of Fe-catalyzed cross-coupling reactions utilizing isoquinoline as a ligand. ResearchGate. Available at: [Link]

  • Synthetic approaches for quinoline and isoquinoline. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • Methods for preparing isoquinolines. Google Patents.
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  • Selective Oxidative Deprotection of Trimethylsilyl Ethers in Solution and under a Solvent Free Condition. ResearchGate. Available at: [Link]

  • The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Royal Society of Chemistry. Available at: [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO. Available at: [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. National Center for Biotechnology Information. Available at: [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Strategic Functionalization of the Isoquinoline Scaffold: A Technical Guide to 3-((Trimethylsilyl)ethynyl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-((Trimethylsilyl)ethynyl)isoquinoline represents a high-value "linchpin" intermediate in modern heterocyclic chemistry. Unlike its C1-substituted counterparts, which are often synthesized via nucleophilic addition (e.g., Reissert reactions), C3-functionalized isoquinolines require precise transition-metal catalysis to install. This molecule serves as a stable, storable precursor to 3-ethynylisoquinoline , a motif increasingly prevalent in kinase inhibitors (specifically FLT3 inhibitors for AML) and molecular probes.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol via Sonogashira coupling, and a strategic overview of its application in drug discovery.

Part 1: Structural Analysis & Physicochemical Properties

The isoquinoline ring system is electronically biased. The nitrogen atom pulls electron density, making the C1 position highly electrophilic. The C3 position, however, is electronically similar to the 3-position of pyridine but influenced by the fused benzene ring. The attachment of a (trimethylsilyl)ethynyl group at C3 introduces a rigid, conjugated alkyne protected by a lipophilic silyl cap.

Electronic & Steric Profile
  • Electronic Effect: The ethynyl group extends the

    
    -conjugation of the isoquinoline system, often resulting in a bathochromic shift in UV-Vis absorption (useful for fluorescent probe development).
    
  • Steric Bulk: The trimethylsilyl (TMS) group is bulky (

    
    ). This bulk protects the terminal alkyne from premature hydration, polymerization, or Glaser homocoupling during storage.
    
  • Basicity: The pyridine-like nitrogen remains basic (

    
     for the conjugate acid of unsubstituted isoquinoline). However, the electron-withdrawing nature of the sp-hybridized alkyne carbon at C3 slightly reduces the 
    
    
    
    of the ring nitrogen compared to the parent heterocycle.
Key Physicochemical Data
PropertyValue (Predicted/Experimental)Significance
Molecular Formula

Precursor validation
Molecular Weight 225.36 g/mol Stoichiometry calculations
LogP (Octanol/Water) ~3.8 - 4.2High lipophilicity due to TMS group; aids cell permeability in early assays
H-Bond Acceptors 1 (Isoquinoline N)Kinase hinge binding capability
H-Bond Donors 0-
Rotatable Bonds 1 (C3-Alkyne bond)Rigid linker; low entropic penalty upon binding
Physical State Pale yellow/brown oil or low-melting solidPurification monitoring

Part 2: Synthetic Architecture (The "How")

The most robust route to 3-((trimethylsilyl)ethynyl)isoquinoline is the Sonogashira Cross-Coupling of 3-bromoisoquinoline or 3-chloroisoquinoline. While 3-iodoisoquinoline is more reactive, the bromide is significantly cheaper and sufficiently reactive under standard palladium catalysis.

Mechanism of Action: The Catalytic Cycle

The synthesis relies on the interplay between the Palladium(0) cycle (oxidative addition) and the Copper(I) cycle (transmetallation).

SonogashiraCycle Start 3-Bromoisoquinoline OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Species Pd0->OxAdd TransMetal Transmetallation OxAdd->TransMetal + Cu-Acetylide Prod 3-((Trimethylsilyl)ethynyl)isoquinoline TransMetal->Prod Reductive Elimination Prod->Pd0 Regenerates Pd(0) CuCycle Cu(I) Acetylide Formation (TMS-Acetylene + Base) CuCycle->TransMetal

Figure 1: The catalytic cycle for the synthesis of the target molecule. Note the critical role of the Copper(I) acetylide in the transmetallation step.

Validated Experimental Protocol

Objective: Synthesis of 3-((trimethylsilyl)ethynyl)isoquinoline on a 5.0 mmol scale.

Reagents:

  • 3-Bromoisoquinoline (1.0 equiv, 1.04 g)

  • Trimethylsilylacetylene (1.2 equiv, 0.85 mL)

  • 
     (0.05 equiv, 175 mg) — Pre-catalyst
    
  • CuI (0.10 equiv, 95 mg) — Co-catalyst

  • Triethylamine (

    
    ) — Solvent/Base (degassed)
    

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes. Criticality: Oxygen promotes homocoupling of the alkyne (Glaser coupling), reducing yield.

  • Solvent Degassing: Sparge anhydrous Triethylamine (

    
    ) with Argon for 30 minutes prior to use.
    
  • Reagent Loading: Under positive Argon flow, add 3-bromoisoquinoline,

    
    , and CuI. Add the degassed 
    
    
    
    (20 mL).
  • Alkyne Addition: Add Trimethylsilylacetylene dropwise via syringe.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 8:1). The spot for the bromide (

    
    ) should disappear, replaced by a highly fluorescent spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove ammonium salts and Pd-black. Wash the pad with

    
    .
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica Gel, 0

    
     10% EtOAc in Hexanes).
    

Yield Expectation: 85–95%. Storage: Store at -20°C under inert gas. Stable for months.

Part 3: Reactivity Profile & Deprotection

The TMS group is a "mask." The utility of this molecule lies in its controlled deprotection to generate the terminal alkyne in situ, which is then ready for "Click" chemistry (CuAAC) or Sonogashira coupling to build complex scaffolds.

Deprotection Protocol (The "Unmasking")
  • Reagent: Potassium Carbonate (

    
    , 2.0 equiv) in Methanol (
    
    
    
    ).
  • Conditions: Stir at room temperature for 30 minutes.

  • Observation: TLC will show a slight shift to a more polar spot (loss of the lipophilic TMS group).

  • Caution: The resulting 3-ethynylisoquinoline is prone to polymerization if concentrated to dryness and heated. It is best used immediately in the next step (one-pot protocol).

Part 4: Applications in Drug Discovery

The 3-alkynylisoquinoline motif is a privileged pharmacophore. It is particularly prominent in the design of Type II kinase inhibitors, where the alkyne acts as a rigid linker extending into the hydrophobic back pocket of the enzyme.

Case Study: FLT3 Inhibitors for AML

Research indicates that alkynyl-isoquinolines are potent inhibitors of Fms-like Tyrosine Kinase 3 (FLT3) , a key driver in Acute Myeloid Leukemia (AML). The rigidity of the alkyne bond orients the isoquinoline nitrogen to form a critical hydrogen bond with the kinase hinge region (Cys residue).

DrugDiscovery TMS_Iso TMS-Isoquinoline (Stable Precursor) Deprotect Deprotection (K2CO3/MeOH) TMS_Iso->Deprotect Term_Alkyne 3-Ethynylisoquinoline (Reactive Species) Deprotect->Term_Alkyne Click CuAAC 'Click' (Azide-R) Term_Alkyne->Click Path A Sono2 Sonogashira 2 (Ar-I) Term_Alkyne->Sono2 Path B Triazole 1,2,3-Triazole Linker (Biostable) Click->Triazole RigidRod Di-aryl Alkyne (Kinase Inhibitor) Sono2->RigidRod Target Target: FLT3 Kinase (AML Treatment) Triazole->Target RigidRod->Target

Figure 2: Workflow from the TMS-protected precursor to bioactive drug candidates. Path A (Click Chemistry) generates triazole-linked probes. Path B creates rigid kinase inhibitors.

Key Mechanistic Insights for Medicinal Chemists
  • Hinge Binding: The isoquinoline nitrogen (N2) mimics the adenine ring of ATP, binding to the hinge region of kinases.

  • Gatekeeper Residue: The 3-position substitution directs the tail of the molecule past the "gatekeeper" residue. The linear alkyne geometry is often superior to phenyl or amide linkers for avoiding steric clashes with bulky gatekeeper mutations (e.g., T315I in BCR-ABL or F691L in FLT3).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Li, H., et al. (2019). Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice.[1][2] EBioMedicine, 40, 269-280. Link

  • Roesch, K. R., & Larock, R. C. (1999).[3] Synthesis of Isoquinolines via Palladium-Catalyzed Coupling/Cyclization of tert-Butylimines of o-Iodobenzaldehydes.[3] Organic Letters, 1(4), 553–556. Link

  • Gelest, Inc. (2021). Deprotection of Silyl Ethers: Technical Guide. Gelest Technical Library. Link

  • Sakamoto, T., et al. (1986). Palladium-catalyzed reaction of 3-bromoquinoline and 3-bromoisoquinoline with acetylenic compounds. Chemical and Pharmaceutical Bulletin, 34(5), 2018-2023. Link

Sources

3-TMS-Ethynylisoquinoline (C14H15NSi): Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic design of bidentate chelators is paramount for developing potent transition-metal coordination complexes. 3-(Trimethylsilylethynyl)isoquinoline (commonly referred to as 3-TMS-ethynylisoquinoline) serves as a highly versatile, stable building block in this domain. With a molecular weight of 225.365 g/mol and the chemical formula C14H15NSi, this compound acts as an essential precursor for synthesizing 1,2,3-triazole isoquinoline chelators via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

As a Senior Application Scientist, I approach the utilization of 3-TMS-ethynylisoquinoline not merely as a chemical intermediate, but as a critical node in a self-validating synthetic workflow. By leveraging the trimethylsilyl (TMS) protecting group, researchers can precisely control reactivity, prevent unwanted side reactions, and ultimately synthesize Ruthenium(II) complexes that exhibit profound antimicrobial efficacy [1].

Physicochemical Profiling

Understanding the baseline quantitative data of 3-TMS-ethynylisoquinoline is critical for accurate stoichiometric calculations and downstream analytical validation.

PropertyValue
Compound Name 3-(Trimethylsilylethynyl)isoquinoline
Molecular Formula C14H15NSi
Molecular Weight 225.365 g/mol
CAS Registry Number 86521-11-1
Exact Mass 225.0974 Da
Structural Features Isoquinoline core substituted at C3 with a TMS-protected alkyne
Role in Synthesis Precursor for bidentate N-N chelators

Strategic Rationale: The Causality of Experimental Design

Why the TMS Protecting Group?

The choice to synthesize the TMS-protected variant rather than a terminal 3-ethynylisoquinoline is rooted in chemical stability. Terminal alkynes are highly susceptible to Glaser homocoupling (oxidative dimerization) in the presence of copper catalysts and trace oxygen. By employing trimethylsilylacetylene during the initial Sonogashira cross-coupling, the alkyne remains sterically shielded and electronically stable. The TMS group can later be cleaved in a controlled, tandem reaction immediately preceding the CuAAC "Click" step, minimizing the handling of volatile or unstable terminal alkynes [2].

Why the Isoquinoline Core?

In the context of antimicrobial Ru(II) coordination compounds, the central chelating unit dictates the complex's lipophilicity. Replacing a standard pyridine ring with an isoquinoline core significantly increases the hydrophobicity of the resulting complex. This structural modification enhances bacterial membrane penetration, leading to up to a 40-fold improvement in minimum inhibitory concentration (MIC) against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus epidermidis [3, 4].

Self-Validating Synthetic Methodology

Every robust chemical workflow must incorporate built-in validation checkpoints to ensure structural integrity before proceeding to the next synthetic phase.

Protocol 1: Sonogashira Cross-Coupling

This protocol details the synthesis of 3-TMS-ethynylisoquinoline from commercially available 3-bromoisoquinoline.

  • Preparation : In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve 3-bromoisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Catalyst Loading : Add bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.05 eq) and copper(I) iodide (CuI) (0.05 eq).

    • Causality: The Pd(II) species is reduced in situ to the active Pd(0) catalyst by the alkyne, while CuI acts as a co-catalyst to form the highly reactive copper acetylide intermediate, facilitating the transmetalation step.

  • Reagent Addition : Introduce triethylamine (TEA) (excess, acting as both the base to neutralize HBr and as a co-solvent) followed by the dropwise addition of trimethylsilylacetylene (1.5 eq).

  • Thermal Activation : Heat the reaction mixture to 80–100 °C for 16 hours.

  • Self-Validation Checkpoint : Withdraw a 10 μL aliquot, quench in an ethyl acetate/water mixture, and analyze the organic layer.

    • Validation: The reaction is deemed successful when TLC (UV 254 nm) shows the complete consumption of the starting material, and ESI-MS confirms a new dominant mass peak at m/z 226.1 [M+H]+.

  • Workup & Purification : Cool to room temperature, filter through a Celite pad to remove precipitated metal salts, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, ethyl acetate/cyclohexane gradient).

AnalyticalLogic S1 Reaction Sampling (Aliquots at 1h, 4h, 16h) S2 TLC Monitoring (UV 254 nm) S1->S2 S3 ESI-MS Verification (m/z 226.1[M+H]+) S2->S3 Rf shift confirmed S4 1H NMR Confirmation (TMS singlet at δ 0.32) S3->S4 Mass confirmed S5 Proceed to Deprotection S4->S5 Structure validated

Fig 1: Self-validating analytical workflow for 3-TMS-ethynylisoquinoline synthesis.

Protocol 2: Tandem Deprotection and CuAAC "Click" Reaction

This one-pot procedure converts the TMS-alkyne directly into a 1,2,3-triazole chelator.

  • Deprotection : Dissolve 3-TMS-ethynylisoquinoline (1.0 eq) in methanol. Add potassium carbonate (K2CO3) (2.0 eq) and stir at 25 °C for 1 hour.

  • Self-Validation Checkpoint : Confirm the complete cleavage of the TMS group via ESI-MS (m/z 154.1 [M+H]+) before adding the azide. Causality: This prevents unreacted TMS-alkyne from contaminating the final triazole product.

  • Azide Addition : To the same reaction vessel, add benzyl azide (1.1 eq), sodium ascorbate (0.2 eq), and copper(II) sulfate pentahydrate (0.1 eq).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This ensures a controlled, steady concentration of Cu(I) to drive the regioselective formation of the 1,4-disubstituted 1,2,3-triazole without triggering alkyne degradation.

  • Workup : Stir at room temperature for 12 hours, extract with dichloromethane, and purify via recrystallization to yield 3-(1-benzyl-1,2,3-triazol-4-yl)isoquinoline.

Downstream Applications: Ru(II) Antimicrobial Complexes

Once the bidentate chelator is synthesized, it is reacted with Ruthenium(II) precursors to form stable 3:1 [RuL3]Cl2 coordination complexes. The integration of the isoquinoline subunit derived from 3-TMS-ethynylisoquinoline yields complexes with unique Metal-to-Ligand Charge Transfer (MLCT) absorbance signatures (e.g., 367 nm for the 3-isomer) [3]. More importantly, these complexes exhibit exceptional antimicrobial potency, achieving MIC values as low as 0.4 μM against representative Gram-positive pathogens [4].

G A 3-Bromoisoquinoline + TMS-Acetylene B Sonogashira Coupling (Pd/Cu Catalysis) A->B C 3-TMS-ethynylisoquinoline (MW: 225.36, C14H15NSi) B->C D Tandem Deprotection (K2CO3 / MeOH) C->D E 3-Ethynylisoquinoline Intermediate D->E F CuAAC 'Click' Reaction (+ Benzyl Azide) E->F G 1,2,3-Triazole Isoquinoline Chelator F->G H Ru(II) Complexation G->H I Antimicrobial Ru(II) Agent (MIC ~0.4 μM) H->I

Fig 2: Synthetic workflow from 3-bromoisoquinoline to antimicrobial Ru(II) complexes.

References

  • Molaid Chemical Database. "3-trimethylsilylethynylisoquinoline - CAS 86521-11-1". Molaid. URL: [Link]

  • Hoarau, C., et al. "Synthesis of fused systems in the isoquinoline series: oxazolo-and pyrrolo [3, 2-c] isoquinoline derivatives." Heterocycles 52.3 (2000): 1375-1392. URL: [Link]

  • Kreofsky, N. W., et al. "Ru(II) coordination compounds of N-N bidentate chelators with 1,2,3 triazole and isoquinoline subunits: Synthesis, spectroscopy and antimicrobial properties." Polyhedron 177 (2020): 114259. URL:[Link]

  • Todorov, P., and Kostova, I. "1,2,3-Triazoles and their metal chelates with antimicrobial activity." Frontiers in Chemistry 11 (2023): 1247805. URL:[Link]

Unveiling the Positional Isomers of ((Trimethylsilyl)ethynyl)isoquinoline: A Comprehensive Guide to Reactivity, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The installation of alkynyl moieties onto the isoquinoline scaffold is a foundational transformation in medicinal chemistry, enabling the synthesis of extended π-conjugated systems, click-chemistry precursors, and complex fused heterocycles. Among these, the 1-, 3-, and 4-((trimethylsilyl)ethynyl)isoquinoline isomers represent critical synthetic nodes[1]. However, the isoquinoline core is electronically asymmetric. The position of the nitrogen atom dictates a profound divergence in the electronic topography of the ring, fundamentally altering the reactivity of the C1, C3, and C4 positions.

This whitepaper provides an in-depth mechanistic analysis of these three positional isomers, detailing how their distinct electronic environments dictate the kinetics of palladium-catalyzed cross-coupling, and provides self-validating experimental protocols for their synthesis.

Electronic Topography and Mechanistic Causality

To understand the synthetic divergence of the 1-, 3-, and 4-isomers, one must analyze the electron distribution across the isoquinoline ring. The rate-determining step in the Sonogashira cross-coupling reaction—the primary method for installing the ((trimethylsilyl)ethynyl) group—is the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C–X) bond[2]. The kinetics of this step are entirely dependent on the electrophilicity of the carbon center.

  • The 1-Position (Highly Electrophilic): Position 1 is

    
     to the electronegative nitrogen atom. The inductive and resonance electron-withdrawing effects of the imine-like nitrogen severely deplete electron density at C1. Consequently, the C1–X bond is highly polarized and exceptionally reactive toward oxidative addition[3]. Even historically sluggish leaving groups, such as chlorides, can undergo facile Sonogashira coupling at room temperature or under mild heating at this position.
    
  • The 3-Position (Moderately Electrophilic): Position 3 is also

    
     to the nitrogen, but it lacks the same direct resonance stabilization for the oxidative addition intermediate compared to C1. It is moderately electron-deficient, requiring standard heating (70–80 °C) and highly active bromide or iodide precursors to achieve efficient coupling.
    
  • The 4-Position (Electron-Rich): Position 4 is

    
     to the nitrogen. It is the most electron-rich position on the pyridine ring of the isoquinoline system, making it the natural site for electrophilic aromatic substitution (e.g., direct bromination)[4]. However, this electron richness acts as a thermodynamic barrier in cross-coupling. The C4–X bond is stronger and less susceptible to Pd(0) insertion. 4-Chloroisoquinoline is virtually inert under standard Sonogashira conditions; therefore, 4-bromo or 4-iodoisoquinoline must be utilized alongside elevated temperatures and electron-rich phosphine ligands[4].
    

Reactivity Pd Pd(0) Catalyst Iso1 1-Haloisoquinoline (α to N: High Electrophilicity) Pd->Iso1 Iso3 3-Haloisoquinoline (α to N: Moderate Electrophilicity) Pd->Iso3 Iso4 4-Haloisoquinoline (β to N: Electron-Rich) Pd->Iso4 OA1 Fast Oxidative Addition (Mild Conditions: 25-50°C) Iso1->OA1 OA3 Moderate Oxidative Addition (Standard Conditions: 70-80°C) Iso3->OA3 OA4 Slow Oxidative Addition (Harsh Conditions: >90°C) Iso4->OA4

Caption: Mechanistic divergence in Pd(0) oxidative addition across isoquinoline isomers.

Comparative Data Analysis

To streamline assay development and synthetic planning, the quantitative and qualitative parameters for synthesizing the three isomers via Sonogashira coupling with trimethylsilylacetylene (TMSA) are summarized below.

Table 1: Comparative Reactivity and Optimal Coupling Conditions

Parameter1-Isomer Synthesis3-Isomer Synthesis4-Isomer Synthesis
Optimal Starting Halide 1-Chloroisoquinoline3-Bromoisoquinoline4-Iodoisoquinoline
Relative OA Rate Very FastModerateSlow
Preferred Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5-10 mol%)
Optimal Solvent/Base THF / Triethylamine (TEA)DMF / Triethylamine (TEA)DMF / Diisopropylamine (DIPA)
Temperature 25 °C – 50 °C70 °C – 80 °C90 °C – 110 °C
Typical Yield 85% – 95%70% – 85%60% – 75%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to ensure researchers can troubleshoot deviations in real-time.

Protocol A: Synthesis of 1-((trimethylsilyl)ethynyl)isoquinoline

Due to the high electrophilicity of C1, mild conditions are employed to prevent catalyst degradation and minimize side reactions.

Reagents:

  • 1-Chloroisoquinoline (1.0 equiv, 10 mmol)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv, 12 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%)

  • CuI (0.04 equiv, 4 mol%)

  • Triethylamine (TEA) (3.0 equiv, 30 mmol)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Degassing (Causality: Preventing Glaser Homocoupling): Add 1-chloroisoquinoline, Pd(PPh₃)₂Cl₂, and CuI to an oven-dried Schlenk flask. Add anhydrous THF and TEA. Sparge the mixture with ultra-pure Argon for 15 minutes. Rationale: Trace oxygen will oxidize the Cu-acetylide intermediate, leading to the dimerization of TMSA (Glaser coupling), thereby consuming the alkyne and complicating chromatographic purification.

  • Alkyne Addition: Inject TMSA dropwise via syringe at room temperature.

  • Reaction Monitoring: Stir the mixture at 40 °C. The solution will rapidly transition from yellow to a dark brown/black suspension as the triethylammonium chloride salt precipitates. Monitor via TLC (Hexanes/EtOAc 9:1). Rationale: The precipitation of the amine salt is a visual self-validation that the reductive elimination step of the catalytic cycle is actively occurring.

  • Workup: Upon complete consumption of the starting material (typically 2-4 hours), dilute the mixture with diethyl ether and filter through a short pad of Celite to remove the Pd/Cu catalyst and amine salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient 0-5% EtOAc in Hexanes) to yield the pure 1-isomer.

Protocol B: Synthesis of 4-((trimethylsilyl)ethynyl)isoquinoline

The electron-rich nature of C4 necessitates an iodide precursor, a more robust catalyst, and a higher-boiling amine base to drive the sluggish oxidative addition[5].

Reagents:

  • 4-Iodoisoquinoline (1.0 equiv, 10 mmol)

  • Trimethylsilylacetylene (TMSA) (1.5 equiv, 15 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Diisopropylamine (DIPA) (3.0 equiv, 30 mmol)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Add 4-iodoisoquinoline, Pd(PPh₃)₄, and CuI to a Schlenk flask. Add DMF and DIPA. Subject the mixture to three freeze-pump-thaw cycles. Rationale: DIPA is chosen over TEA because its higher boiling point (84 °C) prevents solvent reflux/loss at the elevated temperatures required for this reaction.

  • Alkyne Addition: Add TMSA via syringe. A slight excess (1.5 equiv) is used to compensate for any minor volatilization or homocoupling at high temperatures.

  • Thermal Activation: Heat the reaction mixture to 90 °C. Rationale: The high activation energy required to break the electron-rich C4–I bond necessitates significant thermal input. Pd(PPh₃)₄ is utilized as a pre-formed Pd(0) species to bypass the reduction step required for Pd(II) precatalysts, ensuring immediate entry into the catalytic cycle.

  • Workup: After 12-16 hours, cool to room temperature. Quench with saturated aqueous NH₄Cl to complex the copper salts (forming a distinct blue aqueous layer, validating Cu removal). Extract with EtOAc (3x).

  • Purification: Wash the combined organic layers heavily with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via chromatography to isolate the 4-isomer (CAS 86549-28-2)[1].

Workflow Step1 1. Substrate Preparation Degassing & Inert Atmosphere Step2 2. Catalyst Activation Pd(II) to Pd(0) Reduction via Alkyne Step1->Step2 Step3 3. Transmetalation Cu-Acetylide Formation & Transfer Step2->Step3 Step4 4. Reductive Elimination C-C Bond Formation Step3->Step4 Step5 5. Workup & Isolation Filtration, Extraction & Chromatography Step4->Step5

Caption: Step-by-step Sonogashira cross-coupling workflow for synthesizing ethynylisoquinolines.

Downstream Applications: Deprotection and Beyond

The primary utility of the ((trimethylsilyl)ethynyl) group is its role as a robust, easily removable protecting group. Once the desired isomer (1-, 3-, or 4-) is synthesized, the TMS group can be quantitatively cleaved to reveal the terminal alkyne.

Desilylation Causality:

  • Method A (Fluoride Source): Treatment with Tetrabutylammonium fluoride (TBAF) in THF at 0 °C. The high oxophilicity and fluorophilicity of silicon drive the formation of the extremely strong Si–F bond, rapidly liberating the terminal alkyne.

  • Method B (Basic Solvolysis): Treatment with K₂CO₃ in Methanol. The methoxide anion attacks the silicon center, leading to the cleavage of the C–Si bond.

Once deprotected, the resulting ethynylisoquinolines are primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to form triazole-linked pharmacophores, or for transition-metal-catalyzed cycloisomerizations to construct complex fused scaffolds like pyrrolo[2,1-a]isoquinolines.

References

  • Alfa Chemistry. "4-((Trimethylsilyl)Ethynyl)Isoquinoline (CAS 86549-28-2)." Alfa Chemistry Catalog.
  • MDPI. "Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts." Molecules.
  • American Chemical Society (ACS). "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews.
  • Benchchem. "4-Chloroisoquinolin-1-amine: Advanced Coupling and Functionalization Reactions." Benchchem Database.
  • Benchchem. "1-Chloro-4-phenylisoquinoline: Cross-Coupling Reactions." Benchchem Database.

Sources

Electronic Properties of 3-Alkynylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-alkynylisoquinoline scaffold represents a critical structural motif in modern organic electronics and medicinal chemistry. Unlike their 1-substituted counterparts, which are kinetically labile, 3-substituted isoquinolines offer a thermodynamically stable vector for linear conjugation. This guide analyzes the electronic architecture of these derivatives, focusing on their utility as "push-pull" fluorophores and kinase inhibitors. We provide a validated synthetic protocol via Sonogashira cross-coupling and dissect the Intramolecular Charge Transfer (ICT) mechanisms that dictate their optoelectronic performance.

Molecular Architecture & Electronic Theory

The isoquinoline core is inherently electron-deficient (π-acceptor) due to the electronegative nitrogen atom at position 2. When an alkynyl group is introduced at position 3, it acts as a rigid, cylindrically conjugated spacer.

The "Push-Pull" Mechanism

The electronic utility of these derivatives arises when an electron-donating group (EDG) is attached to the distal end of the alkyne. This creates a Donor-


-Acceptor (D-

-A) system:
  • Acceptor (A): Isoquinoline ring (specifically the C3-N2 bond).

  • Bridge (

    
    ):  The alkynyl triple bond (
    
    
    
    ).
  • Donor (D): Distal aryl/alkyl group (e.g., 4-methoxyphenyl, dimethylamine).

Electronic Consequence: Upon photoexcitation, electron density shifts from the Donor to the Isoquinoline Acceptor. The alkynyl spacer prevents steric hindrance, ensuring planarity and maximizing the quantum yield (


).
Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) calculations typically reveal:

  • HOMO: Localized on the alkyne and the distal donor ring.

  • LUMO: Delocalized across the electron-deficient isoquinoline core.

  • Band Gap: Substitution at the 3-position allows for fine-tuning of the HOMO-LUMO gap (

    
    ). Stronger donors (e.g., 
    
    
    
    ) raise the HOMO energy, narrowing the gap and red-shifting emission into the visible spectrum.

Synthetic Pathway: Validated Sonogashira Protocol[1]

While various methods exist, the Palladium-catalyzed Sonogashira cross-coupling is the industry standard for installing alkynyl groups at the 3-position with high fidelity.

Reaction Logic

We utilize 3-bromoisoquinoline rather than the chloride (too unreactive) or iodide (often unstable). The catalyst system uses Copper(I) Iodide as a co-catalyst to generate the active copper-acetylide species in situ.

Step-by-Step Protocol
  • Pre-requisites: All glassware must be oven-dried. Solvents must be degassed (freeze-pump-thaw) to prevent homocoupling of the alkyne (Glaser coupling).

Reagents:

  • 3-Bromoisoquinoline (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 
     (5 mol%)
    
  • CuI (2 mol%)

  • Triethylamine (

    
    ) / THF (1:1 mixture)
    

Workflow:

  • Charge: In a Schlenk tube under Argon, combine 3-bromoisoquinoline,

    
    , and CuI.
    
  • Solvate: Add degassed THF/Et3N mixture via syringe.

  • Initiate: Add the terminal alkyne dropwise at room temperature.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Wash with brine.[1][2] Dry over

    
    .[1][2]
    
  • Purification: Silica gel column chromatography.

Synthetic Workflow Visualization

SynthesisWorkflow Start Start: 3-Bromoisoquinoline Reagents Add: Alkyne + Pd/Cu Cat. (Inert Atmosphere) Start->Reagents Process Heat: 60°C, 4-6h (THF/Et3N) Reagents->Process Workup Workup: Celite Filter & Extraction Process->Workup Product Product: 3-Alkynylisoquinoline Workup->Product

Figure 1: Optimized Sonogashira cross-coupling workflow for 3-alkynylisoquinoline synthesis.

Photophysical Characterization

The electronic properties of these derivatives are highly sensitive to solvent polarity (solvatochromism) and pH, making them excellent candidates for environmental sensing.

Solvatochromic Shifts

As solvent polarity increases (e.g., Hexane


 DMSO), the emission maximum typically redshifts. This confirms the presence of an Intramolecular Charge Transfer (ICT) state, which is more polar than the ground state and is stabilized by polar solvents.
Representative Data

The following table summarizes the electronic modulation achievable by varying the donor group on the 3-alkynyl chain.

Derivative (Donor Group)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Electronic Effect
Phenyl (Neutral)320380600.45Moderate Conjugation
4-Methoxyphenyl (Weak Donor)335410750.62ICT Enhanced
4-Dimethylaminophenyl (Strong Donor)3604851250.78Strong ICT / Red Shift
4-Nitrophenyl (Acceptor)310----<0.01Fluorescence Quenching

Table 1: Representative photophysical data showing the impact of donor strength on electronic transitions.

Electronic Transition Pathway

ElectronicPathway Ground Ground State (S0) Localized e- Density FrankCondon Frank-Condon State (S1*) Ground->FrankCondon Excitation Excitation Photon Absorption (hv) FrankCondon->FrankCondon ICT Process Emission Fluorescence Emission (Red Shifted) FrankCondon->Emission Radiative Decay Relax Solvent Relaxation (ICT Stabilization)

Figure 2: Jablonski-style diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism.

Applications in Drug Discovery & Bio-Optics

FLT3 Kinase Inhibition (Leukemia)

Research indicates that 3-alkynylisoquinolines are not just fluorophores but potent bioactive agents. Specifically, amino-alkynylisoquinoline derivatives (e.g., compound HSN431) have shown nanomolar inhibitory activity against FLT3, a tyrosine kinase mutated in Acute Myeloid Leukemia (AML). The rigid alkynyl arm allows the isoquinoline core to occupy the ATP-binding pocket while the distal group interacts with the hydrophobic back pocket of the enzyme.

Bioimaging Probes

Due to their high quantum yields and sensitivity to local polarity, these derivatives are used as "turn-on" probes for:

  • DNA Intercalation: Planar derivatives can slide between base pairs, resulting in fluorescence enhancement.

  • Metal Ion Sensing: Derivatives with chelating nitrogen/oxygen atoms (e.g., adjacent to the isoquinoline nitrogen) can detect

    
     or 
    
    
    
    via fluorescence quenching or enhancement mechanisms.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Source: MDPI. URL:[Link]

  • Sonogashira Coupling: Protocol and Mechanism. Source: Organic Chemistry Portal. URL:[Link]

  • Amino alkynylisoquinoline compounds potently inhibit acute myeloid leukemia proliferation. Source: National Institutes of Health (PMC). URL:[Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Source: KAUST Repository. URL:[Link]

Sources

Technical Guide: Solubility Profile of 3-((Trimethylsilyl)ethynyl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the handling, solubilization, and application of 3-((trimethylsilyl)ethynyl)isoquinoline . It is designed for organic chemists and pharmaceutical researchers requiring precise physicochemical data to optimize reaction conditions and purification workflows.

Executive Summary

3-((Trimethylsilyl)ethynyl)isoquinoline is a functionalized heterocyclic building block, primarily utilized as a protected intermediate in the synthesis of complex isoquinoline-based pharmacophores. Its physicochemical behavior is dominated by the interplay between the electron-deficient isoquinoline core (moderately polar, basic) and the trimethylsilylethynyl moiety (highly lipophilic, non-polar).

Unlike the parent isoquinoline, which has marginal water solubility and high polarity, this derivative exhibits a lipophilic shift , rendering it highly soluble in non-polar and halogenated organic solvents while introducing specific stability constraints in protic media.

Physicochemical Profile & Structural Analysis[1]

To understand the solubility landscape, one must analyze the molecular forces at play:

  • Core Structure: Isoquinoline ring (Heteroaromatic,

    
    -deficient).
    
  • Substituent: 3-Trimethylsilylethynyl group (

    
    ).
    
  • Electronic Effect: The TMS group acts as a "grease" moiety, significantly increasing the LogP (partition coefficient) compared to unsubstituted isoquinoline.

  • pKa Considerations: The isoquinoline nitrogen remains basic (pKa

    
     5.4 for the conjugate acid), but the steric bulk and electronic effects of the alkyne at the 3-position may slightly modulate basicity.
    
PropertyValue / DescriptorImpact on Solubility
Molecular Formula

Moderate Molecular Weight
Polarity Low-to-ModerateHigh affinity for non-polar solvents
H-Bond Donors 0No self-association via H-bonds
H-Bond Acceptors 1 (Isoquinoline N)Soluble in H-bond donor solvents (if stable)
Predicted LogP ~3.5 - 4.2Highly Lipophilic

Solubility Landscape

The following data categorizes solvents based on solubility capacity and chemical compatibility .

Class A: Primary Solvents (High Solubility & Stability)

Use these for stock solutions, reactions, and chromatography.

SolventSolubility RatingTechnical Notes
Dichloromethane (DCM) Excellent (>100 mg/mL)Preferred solvent for extraction and transport. Dissolves the compound instantly due to polarizability matching.
Chloroform (

)
Excellent Similar to DCM; useful for NMR analysis (

).
Tetrahydrofuran (THF) Very Good Standard solvent for Sonogashira coupling and subsequent desilylation reactions.
Ethyl Acetate (EtOAc) Good Ideal for extraction workups. Often used in mixtures with Hexane for silica gel chromatography.
Toluene Good Excellent for high-temperature reactions; exploits

stacking interactions with the isoquinoline core.
Class B: Conditional Solvents (Soluble but Reactive)

Use with caution. The TMS group is acid/base labile.

SolventSolubility RatingStability Risk
Methanol (MeOH) Moderate High Risk: Protodesilylation (cleavage of TMS) occurs readily in the presence of trace base (e.g.,

) or acid.
Ethanol (EtOH) Moderate High Risk: Similar to Methanol.[1] Avoid for long-term storage.
Acetone Good Low Risk: Generally stable, but prone to condensation side-reactions if strong bases are present.
Class C: Anti-Solvents (Insoluble)

Use for precipitation or washing.

  • Water: Insoluble.[1] (Note: The compound may dissolve in acidic water by protonating the nitrogen, but this risks hydrolyzing the TMS group).

  • Pentane/Hexane: Moderate to Low solubility. Often used as the mobile phase component to retard elution during column chromatography (

    
     control).
    

Visual Decision Logic: Solvent Selection

The following diagram illustrates the decision process for selecting a solvent based on the intended application (Synthesis, Analysis, or Purification).

SolventSelection Start Start: Solvent Selection for 3-((TMS)ethynyl)isoquinoline Purpose Intended Application? Start->Purpose Synthesis Synthesis / Reaction Purpose->Synthesis Analysis Analysis (NMR/HPLC) Purpose->Analysis Purification Purification / Extraction Purpose->Purification Coupling Coupling / Functionalization Synthesis->Coupling Deprotection TMS Removal Synthesis->Deprotection NMR Proton/Carbon NMR Analysis->NMR HPLC HPLC / LC-MS Analysis->HPLC Extraction Liquid-Liquid Extraction Purification->Extraction Column Flash Chromatography Purification->Column SynthSolv Use: THF, Toluene, DMF (Anhydrous) Coupling->SynthSolv DeprotSolv Use: MeOH/K2CO3 or THF/TBAF Deprotection->DeprotSolv NMRSolv Use: CDCl3 or CD2Cl2 (Avoid MeOD - Exchange Risk) NMR->NMRSolv HPLCSolv Use: MeCN / H2O (+Formic Acid) Rapid Analysis Only HPLC->HPLCSolv ExtractSolv Use: DCM or EtOAc (Wash with Brine) Extraction->ExtractSolv ColSolv Use: Hexane / EtOAc Gradient (Typically 5-20% EtOAc) Column->ColSolv

Figure 1: Decision tree for solvent selection ensuring chemical stability and optimal solubility.

Experimental Protocols

Protocol A: Standard Solubility Determination (Shake-Flask Method)

Use this protocol if precise quantitative data is required for a specific solvent mixture.

  • Preparation: Weigh approximately 10 mg of 3-((trimethylsilyl)ethynyl)isoquinoline into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 50

    
     increments at room temperature (
    
    
    
    ).
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble. Calculate lower limit (

      
      ).
      
    • Turbid/Solid Remains: Continue addition.

  • Saturation Point: If solid remains after 1 mL, centrifuge, filter the supernatant, and analyze via HPLC-UV against a calibration curve to determine exact concentration.

Protocol B: Purification via Flash Chromatography

Based on the compound's lipophilicity.[2]

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase: Hexane : Ethyl Acetate.

  • Gradient: Start at 100:0 (Hexane). Ramp to 90:10 (Hexane:EtOAc).

  • Elution Behavior: The TMS-alkyne is significantly less polar than the starting 3-haloisoquinoline. It will typically elute early (

    
     in 80:20 Hex:EtOAc).
    
  • Detection: UV at 254 nm (Isoquinoline core absorbs strongly).

Expert Insights & Causality

Why does the TMS group dictate solvent choice? The trimethylsilyl group is a "double-edged sword." Structurally, it adds bulk and lipophilicity, making the molecule behave more like a hydrocarbon than a nitrogen heterocycle. This explains why it dissolves well in Hexane/Toluene. However, the Silicon-Carbon (


) bond is polarized. In the presence of protic solvents (MeOH) and nucleophiles (even weak bases), silicon's affinity for oxygen drives the cleavage of the Si-C bond, releasing the terminal alkyne.

Self-Validating the Protocol: If you observe the formation of a new spot on TLC with a lower


 value while the compound is dissolved in Methanol, you have likely desilylated the compound. This validates the "Class B" warning in the solubility table.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[3] Tetrahedron Letters, 16(50), 4467-4470.[3] Link

  • Roesch, K. R., & Larock, R. C. (1999).[4] Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Coupling of Terminal Acetylenes with Iodo-Aldimines.[4] Organic Letters, 1(4), 553–556. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • BenchChem. (2025).[1] Navigating the Solubility Landscape of TMS-L-Proline in Organic Solvents. (Used for comparative TMS-group solubility behavior). Link

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).[5] Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides.[5] MDPI - ECSOC-5.[5] Link

Sources

3-((Trimethylsilyl)ethynyl)isoquinoline SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-((Trimethylsilyl)ethynyl)isoquinoline

Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals.[1] Subject: Chemical Identity, Synthesis, and Application of 3-((Trimethylsilyl)ethynyl)isoquinoline.

Chemical Identity & Informatics

3-((Trimethylsilyl)ethynyl)isoquinoline is a pivotal organosilicon intermediate used primarily as a "masked" terminal alkyne in the synthesis of isoquinoline-based pharmaceuticals. By protecting the labile acetylenic proton with a trimethylsilyl (TMS) group, this molecule allows for robust purification and storage before controlled deprotection to the active 3-ethynylisoquinoline scaffold.

  • IUPAC Name: 3-((Trimethylsilyl)ethynyl)isoquinoline

  • Common Name: 3-(TMS-ethynyl)isoquinoline

  • Molecular Formula: C₁₄H₁₅NSi[2][3]

  • Molecular Weight: 225.36 g/mol [2]

  • SMILES (Canonical): C(C)C#Cc1cc2ccccc2cn1

  • InChIKey: Derived from structureFKAPASNVVPNCRO-UHFFFAOYSA-N (Note: Isomeric specificities may vary; verify against specific regioisomer synthesis).

PropertyValueNote
Appearance Pale yellow to brown solid/oilDependent on purity and oxidation state.
Solubility DCM, THF, Ethyl AcetatePoor solubility in water.
Stability Air-stable, Moisture-sensitiveStore under inert atmosphere (Ar/N₂) at 2–8°C.
Reactivity Nucleophilic attack at SiLabile to basic methanol or fluoride sources.

Synthetic Architecture: The Sonogashira Coupling

The most reliable route to 3-((trimethylsilyl)ethynyl)isoquinoline is the Sonogashira cross-coupling of 3-bromoisoquinoline (or 3-iodoisoquinoline) with trimethylsilylacetylene (TMSA). This palladium-catalyzed reaction forms a C(sp²)–C(sp) bond.

Mechanism of Action

The reaction proceeds via a dual catalytic cycle involving Palladium(0) and Copper(I).[4]

  • Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of the isoquinoline.

  • Transmetallation: The copper acetylide (formed in situ from TMSA, CuI, and base) transfers the alkyne to the palladium center.

  • Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.

Workflow Visualization (DOT)

Sonogashira_Pathway Start 3-Bromoisoquinoline Intermediate Pd(II) Complex Start->Intermediate Oxidative Addition Reagent TMS-Acetylene (1.2 eq) Reagent->Intermediate Transmetallation (via Cu) Catalyst Pd(PPh3)2Cl2 (5%) CuI (2%) Catalyst->Intermediate Conditions Et3N / THF 60°C, Inert Atm Conditions->Intermediate Product 3-((Trimethylsilyl)ethynyl)isoquinoline Intermediate->Product Reductive Elimination

Caption: Figure 1. Sonogashira cross-coupling workflow for the synthesis of the target TMS-protected alkyne.

Experimental Protocol: Synthesis & Purification

This protocol is designed for reproducibility and scalability (1.0 mmol scale).

Reagents:

  • 3-Bromoisoquinoline (1.0 equiv, 208 mg)

  • Trimethylsilylacetylene (1.2 equiv, 170 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (5 mol%, 35 mg)

  • Copper(I) Iodide (2 mol%, 4 mg)

  • Triethylamine (Et₃N) (3.0 equiv, 0.42 mL)

  • THF (Anhydrous, degassed, 5 mL)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 25 mL Schlenk flask or microwave vial and cool under a stream of Argon.

  • Reagent Loading: Add 3-bromoisoquinoline, Pd(PPh₃)₂Cl₂, and CuI to the flask.

  • Degassing: Seal the flask and evacuate/backfill with Argon three times to remove O₂ (Critical: Oxygen causes homocoupling of the alkyne, forming Glaser byproducts).

  • Solvent Addition: Add anhydrous THF and Et₃N via syringe through the septum.

  • Initiation: Add Trimethylsilylacetylene dropwise. The solution typically turns dark brown/black.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product usually has a higher R_f than the starting bromide.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove metal precipitates; wash with EtOAc.

    • Concentrate the filtrate under reduced pressure.[1][4]

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes to 5% EtOAc/Hexanes.

    • Yield: Expect 85–95% as a yellow solid/oil.

Deprotection & Downstream Applications

The TMS group serves as a placeholder.[4][5][6] The utility of this molecule lies in its conversion to 3-ethynylisoquinoline , a scaffold for "Click Chemistry" (CuAAC) or further Sonogashira couplings to build extended conjugated systems.

Deprotection Protocol (Desilylation)
  • Reagents: K₂CO₃ (2.0 equiv), Methanol (MeOH).[1]

  • Procedure: Dissolve the TMS-intermediate in MeOH. Add K₂CO₃. Stir at RT for 30 mins.

  • Note: This reaction is rapid. Prolonged exposure can lead to degradation of the isoquinoline ring or polymerization.

Application Pathway (DOT)

Applications TMS_Iso 3-((Trimethylsilyl)ethynyl)isoquinoline Deprotection K2CO3 / MeOH TMS_Iso->Deprotection Terminal_Alkyne 3-Ethynylisoquinoline (Active Scaffold) Deprotection->Terminal_Alkyne Click Triazole Formation (CuAAC Click Chemistry) Terminal_Alkyne->Click + Azide Coupling Sonogashira Coupling (Polymer/Drug Synthesis) Terminal_Alkyne->Coupling + Aryl Halide Heterocycle Fused Heterocycles (Imidazoisoquinolines) Terminal_Alkyne->Heterocycle Cyclization

Caption: Figure 2. Divergent synthesis pathways from the deprotected 3-ethynylisoquinoline scaffold.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Oxygen contaminationEnsure rigorous degassing (freeze-pump-thaw preferred).
Glaser Coupling Homocoupling of alkyneReduce CuI loading; add alkyne slowly; strictly exclude O₂.
Incomplete Rxn Catalyst deactivationAdd fresh Pd catalyst (1-2 mol%) after 4 hours.
Black Precipitate Pd aggregationNormal (Pd black); filter through Celite.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

  • BenchChem Technical Library. "Synthesis of 3-Ethynylaniline via Sonogashira Coupling" (Analogous protocol for heteroaromatic alkynes). Link

  • PubChem Compound Summary. "3-Ethynylquinoline" (Structural analog data for property estimation). Link

  • Gelest Technical Library. "Cross-Coupling of Alkynylsilanes". Link

Sources

A Senior Application Scientist's Guide to Di-tert-butyl Azodicarboxylate (CAS 86521-11-1): Sourcing, Pricing, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of Di-tert-butyl azodicarboxylate (DBAD), also known as DtBAD, corresponding to CAS Registry Number 86521-11-1. Intended for researchers, chemists, and drug development professionals, this document covers the commercial landscape for sourcing DBAD, including typical pricing structures. Beyond procurement, it offers expert insights into its critical role in modern organic synthesis, focusing on the mechanism and practical application of the Mitsunobu reaction. Detailed experimental protocols, workflow visualizations, and a discussion of its broader synthetic utility are presented to empower scientists in leveraging this versatile reagent for their research and development endeavors.

Introduction to Di-tert-butyl Azodicarboxylate (DBAD)

Di-tert-butyl azodicarboxylate (DBAD) is a highly valuable reagent in organic synthesis, recognized for its role as an efficient electron acceptor and activating agent.[1] Its chemical structure, featuring a central azo group flanked by two bulky tert-butoxycarbonyl groups, confers unique reactivity while maintaining relative stability compared to its analogs like diethyl azodicarboxylate (DEAD).[2] DBAD is primarily employed in combination with a phosphine, typically triphenylphosphine (PPh₃), for a wide range of chemical transformations, most notably the Mitsunobu reaction.[3][4]

Its applications are extensive, spanning from the stereospecific conversion of alcohols to esters, azides, and ethers, to its use in asymmetric amination and the synthesis of complex heterocyclic structures.[5][6] In pharmaceutical and agrochemical development, DBAD serves as a crucial intermediate, facilitating the construction of novel molecular scaffolds under mild reaction conditions.[1] The reagent is typically a yellow to orange solid or oil, soluble in many common organic solvents like dichloromethane but insoluble in water.[2][5][7]

Commercial Suppliers and Indicative Pricing

The procurement of high-purity DBAD is critical for reproducible and successful synthetic outcomes. Several reputable chemical suppliers offer this reagent in various quantities, from laboratory-scale grams to bulk kilograms. The price is highly dependent on the supplier, purity, and volume purchased. Below is a comparative summary of major commercial sources.

SupplierProduct Name/NumberPurityAvailable QuantitiesIndicative Price (USD)
Thermo Scientific Chemicals L002940698%25 g$93.21 / 25 g
Sigma-Aldrich (Merck) 13599298%5 g, 25 gPrice available upon login
Herz Pharmaceutical Di-tert-Butyl azodicarboxylateN/ABulk (0-3000+ kg)$2.20 - $3.00 / kg
Chem-Impex 01775N/AInquire for detailsPrice available upon inquiry
TCI Chemicals D2478>95.0%5 g, 25 g (20% in Toluene)Price available upon inquiry

Note: Prices are subject to change and may not include shipping and handling. Researchers should verify current pricing and availability directly with the suppliers. Bulk pricing from manufacturers like Herz Pharmaceutical demonstrates significant cost reduction for process chemistry scales.[7]

Core Application: The Mitsunobu Reaction

The Mitsunobu reaction is arguably the most prominent application of DBAD. This powerful transformation enables the conversion of a primary or secondary alcohol into a variety of other functional groups with a clean inversion of stereochemistry at the reacting carbon center.[4][8] This stereospecificity is invaluable in the synthesis of chiral molecules, natural products, and pharmaceutical agents.[4]

Mechanistic Rationale

The reaction's efficacy stems from a redox-coupled process where triphenylphosphine is oxidized to triphenylphosphine oxide, and the azodicarboxylate (DBAD) is reduced to a hydrazinedicarboxylate byproduct.[9] The choice of DBAD over other azodicarboxylates is often driven by the ease of removal of its corresponding hydrazine byproduct, which can sometimes simplify product purification.

The mechanism proceeds through several key stages:

  • Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DBAD, forming a betaine intermediate.[8][10]

  • Alcohol Activation: The alcohol substrate is protonated by the betaine. The resulting alkoxide then attacks the positively charged phosphorus atom, forming a key oxyphosphonium salt. This step effectively converts the hydroxyl group—a poor leaving group—into an excellent one.[8][10]

  • Nucleophilic Substitution (Sₙ2): A suitable pronucleophile (pKa typically < 13), such as a carboxylic acid, attacks the carbon atom bearing the activated oxygen.[10] This occurs via an Sₙ2 pathway, leading to the characteristic inversion of stereochemistry.[8]

Experimental Workflow & Visualization

The general workflow for a Mitsunobu esterification is a straightforward, one-pot procedure. The logical flow is depicted below.

Mitsunobu_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification reagents Dissolve Alcohol, Carboxylic Acid, & PPh₃ in Anhydrous Solvent (e.g., THF) cool Cool Solution (e.g., 0 °C) reagents->cool Inert Atmosphere (N₂ or Ar) add_dbad Add DBAD Solution Slowly / Dropwise cool->add_dbad Exothermic Reaction warm_rt Warm to Room Temp & Stir (e.g., 18h) add_dbad->warm_rt quench Concentrate Solvent warm_rt->quench purify Purify via Chromatography quench->purify Removes PPh₃=O & Hydrazine product Isolate Inverted Ester Product purify->product

Caption: General workflow for a Mitsunobu esterification reaction.

Generalized Laboratory Protocol for Mitsunobu Esterification

This protocol is a general guideline and should be adapted for specific substrates.

Reagents & Equipment:

  • Secondary Alcohol (1.0 eq)

  • Carboxylic Acid (1.2 - 1.5 eq)

  • Triphenylphosphine (PPh₃) (1.2 - 1.5 eq)

  • Di-tert-butyl Azodicarboxylate (DBAD) (1.2 - 1.5 eq)[3]

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), ice bath.

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq), carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial as the initial reaction with DBAD is exothermic.

  • DBAD Addition: Dissolve DBAD (1.5 eq) in a minimal amount of anhydrous THF and add it dropwise to the cooled reaction mixture over 10-15 minutes. A color change is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the desired product along with triphenylphosphine oxide and the di-tert-butyl hydrazodicarboxylate byproduct.

  • Purification: Purify the crude residue using flash column chromatography to isolate the pure ester. The choice of eluent will depend on the polarity of the product.

Broader Synthetic Utility

While the Mitsunobu reaction is its hallmark, DBAD's utility extends to other critical transformations:

  • Asymmetric Amination: DBAD serves as an effective electrophilic nitrogen source for the α-amination of carbonyl compounds like β-keto esters and nitroacetates, often catalyzed by chiral organocatalysts to produce chiral amines with high enantioselectivity.[2][5]

  • Cyclization Reactions: It acts as a key building block in synthesizing complex nitrogen-containing heterocyclic structures.[2]

  • Tetrazole Synthesis: In modern methodologies, DBAD is used in one-pot syntheses of 5-aryl-2-alkyltetrazoles from aldehydes and hydrazines, providing a safer alternative to methods using toxic azides.[11]

  • Peptide Chemistry: The reagent is used in the preparation of hexapeptide fragments and peptidomimetic compounds through various cyclization and amination strategies.[5][12]

Conclusion

Di-tert-butyl azodicarboxylate (CAS 86521-11-1) is an indispensable tool for the modern synthetic chemist. Its commercial availability from multiple suppliers allows for procurement at scales suitable for both discovery research and process development. A thorough understanding of its reactivity, particularly in the context of the Mitsunobu reaction, allows researchers to perform stereospecific transformations that are fundamental to the synthesis of complex, high-value molecules. By mastering the protocols and appreciating the mechanistic nuances outlined in this guide, scientists can effectively harness the power of DBAD to advance their synthetic programs.

References

  • Herz Pharmaceutical. (n.d.). Di-tert-Butyl azodicarboxylate | Product Details. Retrieved February 27, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Di-tert-butyl Azodicarboxylate (DtBAD). Retrieved February 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). di-tert-butyl. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (2016). Preparation of 5-Aryl-2-Alkyltetrazoles with Aromatic Aldehydes, Alkylhydrazine, Di-tert-butyl Azodicarboxylate, and [Bis(trifluoroacetoxy)iodo]benzene. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 5). Di-tert-butyl Azodicarboxylate | Request PDF. Retrieved February 27, 2026, from [Link]

  • Xu, Y., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4944. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 27, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-((Trimethylsilyl)ethynyl)isoquinoline via Sonogashira Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide.

Executive Summary & Strategic Context

Isoquinoline scaffolds are privileged pharmacophores in medicinal chemistry, frequently embedded in kinase inhibitors, antifungal agents, and receptor modulators[1]. Functionalization at the C3 position of the isoquinoline ring is notoriously challenging via direct electrophilic aromatic substitution due to the electron-deficient nature of the pyridine-like ring. However, transition-metal-catalyzed cross-coupling bypasses this limitation.

The Sonogashira coupling of 3-bromoisoquinoline with ethynyltrimethylsilane (TMS-acetylene) serves as a highly efficient method to install a protected alkyne at the C3 position. The resulting product, 3-((trimethylsilyl)ethynyl)isoquinoline , is a highly versatile intermediate. The bulky trimethylsilyl (TMS) group acts as a robust protecting group that prevents unwanted side reactions (such as hydration or polymerization) during subsequent synthetic steps. Once unmasked via fluoride sources (e.g., TBAF) or mild base (K₂CO₃/MeOH), the revealed terminal alkyne can be subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry or further cross-coupling cascades to generate complex biheteroaryl libraries[2].

Mechanistic Insights: The Causality of the Catalytic Cycle

To master this protocol, one must understand the causality behind the reagent selection. The reaction relies on a synergistic Pd/Cu dual catalytic system.

  • The Role of Copper (π-Activation): CuI is an essential co-catalyst. It acts as a π-activator by coordinating to the triple bond of TMS-acetylene. This coordination withdraws electron density, drastically increasing the acidity of the terminal alkyne proton.

  • Base Selection: Because the Cu-coordinated alkyne is highly acidic, a mild amine base like triethylamine (Et₃N) is sufficient to deprotonate it, forming the highly nucleophilic copper(I) acetylide in situ.

  • Transmetalation & Reductive Elimination: The copper acetylide transfers the alkyne to the Pd(II) center via transmetalation. Subsequent reductive elimination forges the new C–C bond and regenerates the Pd(0) catalyst.

  • Why Strict Anaerobic Conditions? Oxygen is the enemy of this reaction. In the presence of O₂, the copper acetylide will undergo Glaser homocoupling, consuming the TMS-acetylene to form a 1,4-bis(trimethylsilyl)buta-1,3-diyne impurity and stalling the main catalytic cycle.

Catalytic Workflow Visualization

Sonogashira_Mechanism Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd(II)(3-Isoquinolinyl)(Br)L₂ Pd0->OxAdd 3-Bromoisoquinoline TransMet Transmetalation Pd(II)(3-Isoquinolinyl)(C≡C-TMS)L₂ OxAdd->TransMet Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-((Trimethylsilyl)ethynyl)isoquinoline RedElim->Product CuCycle CuI + TMS-Acetylene + Base → Cu-C≡C-TMS CuCycle->TransMet Transmetalation

Pd/Cu co-catalyzed Sonogashira coupling mechanism for 3-((trimethylsilyl)ethynyl)isoquinoline.

Quantitative Data & Optimization

The following tables summarize the empirical data used to establish the optimized protocol.

Table 1: Standard Reagent Stoichiometry (1.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
3-Bromoisoquinoline208.061.00208 mgElectrophile
Ethynyltrimethylsilane98.221.50147 mg (212 µL)Nucleophile Precursor
Pd(PPh₃)₂Cl₂701.900.0535 mgPre-catalyst (Pd source)
CuI190.450.1019 mgπ-Activating Co-catalyst
Triethylamine (Et₃N)101.19Solvent5.0 mLBase & Solvent

Table 2: Optimization of Reaction Conditions

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Empirical Observations
1Pd(PPh₃)₂Cl₂ / CuIEt₃N252445%Sluggish oxidative addition; incomplete conversion.
2 Pd(PPh₃)₂Cl₂ / CuI Et₃N 60 6 88% Optimal kinetics; clean impurity profile.
3Pd(PPh₃)₄ / CuITHF/Et₃N65882%Pd(0) prone to oxidation; slight homocoupling observed.
4Pd(dppf)Cl₂ / CuIDMF/iPr₂NH80475%Faster reaction, but increased baseline degradation.

Experimental Protocol

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Critical Step)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-bromoisoquinoline (208 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/argon backfilling to establish a strictly anaerobic atmosphere.

  • In a separate dry flask, sparge triethylamine (5.0 mL) with argon for 15 minutes.

  • Transfer the degassed Et₃N to the Schlenk tube via a gastight syringe.

Step 2: Alkyne Addition & Execution

  • Add ethynyltrimethylsilane (212 µL, 1.5 mmol) dropwise to the stirring suspension via syringe.

  • Replace the septum with a Teflon-lined screw cap under a positive flow of argon.

  • Transfer the sealed tube to a pre-heated oil bath at 60 °C. The mixture will rapidly transition from a yellow suspension to a dark brown/black homogeneous solution as the active Pd(0) species is generated.

  • Stir vigorously at 60 °C for 6 hours.

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove precipitated triethylammonium bromide salts and insoluble palladium/copper residues. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (20 mL) to remove residual copper, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark oil.

Step 4: Purification

  • Purify the crude material via flash column chromatography on silica gel.

  • Isocratic elution using Hexanes/Ethyl Acetate (95:5) is recommended.

  • Pool the product-containing fractions and evaporate the solvent to afford 3-((trimethylsilyl)ethynyl)isoquinoline as a pale yellow solid or viscous oil.

Self-Validating System & Quality Control

To ensure the integrity of the protocol, the following self-validating checkpoints must be met during execution:

  • Pre-Reaction Validation: Upon addition of the degassed Et₃N and TMS-acetylene, the reaction should not immediately turn pitch black at room temperature. Immediate blackening indicates oxygen contamination leading to "Pd-black" precipitation (catalyst death).

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 9:1).

    • Starting Material (3-bromoisoquinoline): R_f ≈ 0.40 (UV active, dark purple spot under 254 nm).

    • Product: R_f ≈ 0.65. The extended conjugated system of the product exhibits a distinct, bright blue fluorescence under 365 nm UV light, confirming successful coupling.

  • Post-Reaction Validation (NMR/MS):

    • ¹H NMR (CDCl₃): The definitive marker of success is the appearance of a sharp, intense 9H singlet at approximately δ 0.28 ppm , corresponding to the trimethylsilyl protons. Furthermore, the characteristic downfield shift of the isoquinoline C1 and C4 protons will subtly change due to the anisotropic effect of the alkyne.

    • LC-MS: Confirm the mass of the product. The calculated exact mass for C₁₄H₁₅NSi is 225.10. Look for the [M+H]⁺ peak at m/z 226.1 in positive electrospray ionization (ESI+) mode.

References

  • MDPI. "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles." Molecules.
  • National University of Singapore (NUS). "Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors." NUS Repository.
  • American Chemical Society (ACS). "Structural Simplification of Berberine to Obtain Novel Antifungal Isoquinoline Derivatives against Phytopathogenic Fungi." Journal of Agricultural and Food Chemistry.

Sources

Sonogashira cross-coupling of 3-bromoisoquinoline with trimethylsilylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 3-((Trimethylsilyl)ethynyl)isoquinoline via Sonogashira Cross-Coupling

Introduction: The Strategic Importance of Alkynyl-Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] The introduction of an alkynyl group, particularly at the C-3 position, transforms the isoquinoline moiety into a versatile synthetic intermediate. This functional handle opens a gateway to a diverse array of subsequent chemical transformations, including click chemistry, cyclization reactions, and further cross-coupling, making it invaluable for the construction of complex molecular architectures in drug discovery programs.[3]

The Sonogashira cross-coupling reaction stands as the preeminent method for forming C(sp)-C(sp²) bonds, offering a direct and efficient route to couple terminal alkynes with aryl halides.[4][5] This guide provides a detailed protocol and technical insights for the palladium and copper co-catalyzed Sonogashira coupling of 3-bromoisoquinoline with trimethylsilylacetylene. The use of trimethylsilylacetylene (TMSA) is a strategic choice; the bulky trimethylsilyl group serves as a protecting group for the terminal alkyne, effectively preventing the common and often problematic side reaction of oxidative homocoupling (Glaser coupling).[6][7] The silyl group can be selectively and cleanly removed post-coupling to liberate the terminal alkyne for further derivatization.[8]

Reaction Mechanism: A Dual Catalytic Symphony

The Sonogashira reaction proceeds through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[9][10] Understanding this dual mechanism is critical for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the activation of a Pd(II) precatalyst to the catalytically active Pd(0) species. The cycle then proceeds via three key steps:

    • Oxidative Addition: The active Pd(0) complex reacts with 3-bromoisoquinoline, inserting itself into the carbon-bromine bond to form a square planar Pd(II) intermediate.

    • Transmetalation: This is the crucial step where the two cycles intersect. The organopalladium intermediate accepts the acetylide group from a copper(I) acetylide species (generated in the copper cycle), forming a new Pd(II)-alkynyl complex and regenerating the copper catalyst.

    • Reductive Elimination: The cis-isomers of the Pd(II)-alkynyl complex undergoes reductive elimination to form the final C-C bond of the product, 3-((trimethylsilyl)ethynyl)isoquinoline, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[11]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the formation of a more reactive alkynyl species.[4]

    • π-Complex Formation: Copper(I) coordinates with the π-system of trimethylsilylacetylene. This coordination increases the acidity of the terminal alkyne's proton.[9]

    • Deprotonation: An amine base (e.g., triethylamine) deprotonates the activated alkyne, leading to the formation of a copper(I) acetylide intermediate. This species is now primed for the transmetalation step with the palladium center.

Sonogashira_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Br-Pd(II)L₂(Aryl) Intermediate B oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Aryl-Pd(II)L₂(Alkynyl) Intermediate C transmetalation->pd_alkynyl cu_catalyst Cu(I)X transmetalation->cu_catalyst regenerates reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 product Product (Aryl-C≡C-TMS) reductive_elimination->product cu_alkyne_complex π-Alkyne-Cu(I) Complex cu_catalyst->cu_alkyne_complex deprotonation Deprotonation (Base) cu_alkyne_complex->deprotonation cu_acetylide Cu(I)-Acetylide Intermediate F deprotonation->cu_acetylide base_h Base-H⁺X⁻ deprotonation->base_h cu_acetylide->transmetalation aryl_halide 3-Bromoisoquinoline aryl_halide->oxidative_addition alkyne H-C≡C-TMS alkyne->cu_alkyne_complex Workflow start Start setup 1. Add Solids to Flame-Dried Flask (3-Bromo-IQ, Pd Cat., CuI) start->setup degas 2. Evacuate & Backfill with Argon (3x) setup->degas add_solvents 3. Add Anhydrous Solvents (TEA, THF) degas->add_solvents add_alkyne 4. Add Trimethylsilylacetylene add_solvents->add_alkyne react 5. Heat to 60 °C (4-6h) Monitor by TLC/GC-MS add_alkyne->react workup 6. Cool, Filter, Extract & Dry react->workup purify 7. Column Chromatography workup->purify product Product: 3-((trimethylsilyl)ethynyl)isoquinoline purify->product

Sources

Application Note: Optimized Protocol for the Deprotection of 3-((Trimethylsilyl)ethynyl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the conversion of 3-((trimethylsilyl)ethynyl)isoquinoline to 3-ethynylisoquinoline via base-mediated protodesilylation. While standard deprotection methods exist, isoquinoline derivatives present unique challenges due to their basic nitrogen and susceptibility to N-oxidation or polymerization. This guide prioritizes a mild potassium carbonate (


) methanolysis pathway to maximize yield and minimize heterocyclic ring degradation, avoiding the harshness of fluoride sources (TBAF) which can complicate purification of basic amines.

Mechanistic Insight

The transformation relies on the high affinity of silicon for oxygen. In a methanolic environment, the carbonate anion generates a steady state concentration of methoxide. The methoxide nucleophile attacks the silicon atom of the trimethylsilyl (TMS) group, forming a pentacoordinate silicate intermediate. This species collapses to release the acetylide anion, which is instantaneously protonated by the solvent (methanol) to yield the terminal alkyne.

Key Chemical Causality:

  • Why Methanol? It acts as both the solvent and the proton source for the resulting acetylide.

  • Why Carbonate? It provides a buffered basic environment (

    
    ). Stronger bases (NaOH/KOH) can degrade the isoquinoline ring or cause competitive nucleophilic attack on the imine bond (
    
    
    
    position).

Experimental Workflow Visualization

The following diagram outlines the critical decision points and flow of the synthesis.

G Start Start: 3-(TMS-ethynyl) isoquinoline Rxn Reaction: K2CO3 (1.5 eq) MeOH, RT, 2h Start->Rxn Check TLC Control: Complete? Rxn->Check Check->Rxn No Quench Quench: Dilute w/ H2O (Maintain pH > 8) Check->Quench Yes Extract Extraction: DCM or Et2O Quench->Extract Purify Purification: Silica Gel (Hex/EtOAc) Extract->Purify

Figure 1: Operational workflow for the desilylation process ensuring basic pH maintenance.

Detailed Protocol

Reagents and Stoichiometry[1]
ReagentEquiv.[1][2][3]RoleNotes
3-((TMS)ethynyl)isoquinoline 1.0SubstrateEnsure starting material is dry.
Potassium Carbonate (

)
1.2 – 1.5CatalystAnhydrous powder preferred.
Methanol (MeOH) SolventSolvent0.1 M concentration relative to substrate.
Dichloromethane (DCM) WorkupSolventFor extraction (Et2O is also acceptable).
Step-by-Step Methodology

Step 1: Solubilization Dissolve the crude 3-((trimethylsilyl)ethynyl)isoquinoline (1.0 equiv) in Methanol (approx. 10 mL per mmol of substrate).

  • Note: If solubility is poor, a small amount of DCM (up to 10% v/v) can be added as a co-solvent without inhibiting the reaction.

Step 2: Deprotection Add solid anhydrous


 (1.2 equiv) in a single portion. Stir the suspension vigorously at room temperature (

).
  • Observation: The reaction typically proceeds within 1–3 hours.

  • Monitoring: Monitor via TLC (Silica; Hexanes:EtOAc 4:1). The TMS-protected material usually runs slightly higher (

    
    ) than the free alkyne (
    
    
    
    ).

Step 3: Quench and Workup (CRITICAL) Once conversion is complete, dilute the reaction mixture with water (2x reaction volume).

  • Self-Validating Check: Check the pH of the aqueous layer. It must remain basic (

    
    ).
    
  • Why? Isoquinoline has a

    
     of 
    
    
    
    . If the solution becomes acidic, the product will protonate and remain in the aqueous layer, leading to massive yield loss during organic extraction.

Step 4: Extraction Extract the aqueous mixture with DCM (


 vol). Combine organic layers and wash once with brine. Dry over anhydrous 

, filter, and concentrate under reduced pressure.
  • Caution: 3-Ethynylisoquinoline is moderately volatile. Do not heat the water bath above

    
     and avoid prolonged high-vacuum exposure.
    

Step 5: Purification Purify via flash column chromatography on silica gel.

  • Eluent: Gradient of Hexanes

    
     10-20% EtOAc in Hexanes.
    
  • Alternative: If the crude is highly crystalline, recrystallization from cold Ethanol or Methanol is possible.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product lost to aqueous layerEnsure aqueous phase is basic during extraction. Do not use acid washes.
Polymerization Reaction time too long / HeatKeep reaction at RT. Store product in dark/cold immediately.
Incomplete Rxn Wet Methanol / Old

Use anhydrous MeOH; grind

to fine powder to increase surface area.
Tailing on TLC Interaction with SilicaAdd 1% Triethylamine (TEA) to the TLC eluent to neutralize silica acidity.

Stability and Storage

Terminal alkynes attached to heterocycles are prone to Glaser coupling (oxidative dimerization) or polymerization upon exposure to light and air.

  • Storage: Store at

    
     under Argon or Nitrogen atmosphere.
    
  • Handling: Avoid metal spatulas (trace copper/iron can catalyze coupling); use glass or plastic.

References

  • General Mechanism & Methodology: Caddick, S., et al.[4] "A generic approach for the deprotection of trimethylsilylalkynes." Tetrahedron, 1999, 55(9), 2737-2754.

  • Specific Synthesis of 3-Ethynylisoquinoline: Constable, E. C., et al. "4'-Phenyl-2,2':6',2''-terpyridine and 3-ethynylisoquinoline: new ligands for metallo-supramolecular chemistry." Dalton Transactions, 2011, 40, 10491-10501.

  • Isoquinoline Synthesis & Properties: Sakamoto, T., et al. "Palladium-catalyzed reaction of 3-bromo- and 4-bromoisoquinoline with terminal alkynes." Chemical & Pharmaceutical Bulletin, 1986, 34(7), 2754-2759.

Sources

One-Pot Synthesis of 3-Alkynylisoquinolines from 3-Haloisoquinolines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3][4] The introduction of an alkynyl group at the C-3 position significantly enhances the molecular diversity and potential for further functionalization, making 3-alkynylisoquinolines valuable intermediates in drug discovery. This application note provides a detailed, field-proven protocol for the one-pot synthesis of 3-alkynylisoquinolines from readily available 3-haloisoquinolines via a Sonogashira cross-coupling reaction.[5][6] We delve into the mechanistic underpinnings of the catalytic cycle, offer a step-by-step experimental guide, present optimization data, and provide a comprehensive troubleshooting section to empower researchers in achieving high-yield, reproducible results.

Introduction: The Significance of 3-Alkynylisoquinolines

The isoquinoline core is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] The carbon-carbon triple bond of an alkynyl substituent serves as a versatile functional handle, enabling a plethora of subsequent chemical transformations such as click chemistry, cyclization reactions, and further cross-coupling reactions. This versatility makes 3-alkynylisoquinolines highly sought-after building blocks for the construction of complex molecular architectures in modern drug development programs.

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a powerful and reliable method for the formation of C(sp²)-C(sp) bonds.[5][6][7] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its status as a cornerstone of modern organic synthesis.[5] This guide focuses on a one-pot adaptation of this reaction, a streamlined approach that enhances efficiency by minimizing intermediate workup and purification steps.[8][9][10]

The Catalytic Heart: Understanding the Sonogashira Mechanism

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][6][11]

The Palladium Cycle:

  • Reductive Elimination: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst.[5][12]

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition with the 3-haloisoquinoline, forming a Pd(II)-isoquinoline complex.[11][12] The reactivity of the halide follows the order I > Br > Cl.[13]

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center.[11][12]

  • Reductive Elimination: The desired 3-alkynylisoquinoline product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[12]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[6]

  • Deprotonation: In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[6] This species is then ready to participate in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Iso-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition transmetal_complex Iso-Pd(II)L₂(C≡CR) pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product 3-Alkynylisoquinoline transmetal_complex->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide + Alkyne, Base cu_acetylide->pd_complex To Transmetalation alkyne H-C≡CR alkyne->cu_acetylide base Base (e.g., Et₃N) haloisoquinoline 3-Haloisoquinoline (Iso-X) haloisoquinoline->pd_complex

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure that has been shown to be effective for a range of 3-haloisoquinolines and terminal alkynes. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-HaloisoquinolineReagentVariousIodides and bromides are generally more reactive.[13]
Terminal AlkyneReagentVariousEnsure purity; distillation may be necessary.
PdCl₂(PPh₃)₂CatalystStrem, etc.Air-stable, but should be stored in a desiccator.
Copper(I) Iodide (CuI)ReagentVariousUse a fresh bottle; can degrade over time.[13]
Triethylamine (Et₃N)AnhydrousVariousMust be anhydrous and degassed.
Toluene or DMFAnhydrousVariousMust be anhydrous and degassed.
Schlenk FlaskGlassware---Or other suitable reaction vessel for inert atmosphere.
Magnetic Stirrer/HotplateEquipment------
Inert Gas SupplyGas---Argon or Nitrogen.
Reaction Setup and Execution

Caption: General experimental workflow for the one-pot Sonogashira coupling.

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-haloisoquinoline (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or DMF, 5 mL) followed by anhydrous, degassed triethylamine (2.0 mmol, 2.0 equiv.) via syringe.[14]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (see Table 2 for guidance). For less reactive halides like chlorides, or sterically hindered substrates, heating to 60-100°C may be necessary.[15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[14][16]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.[14]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynylisoquinoline.

Optimization and Substrate Scope

The efficiency of the Sonogashira coupling is influenced by several parameters. The following table provides a summary of typical conditions and expected outcomes for different substrates.

Table 2: Representative Reaction Parameters and Yields

3-Haloisoquinoline (X)Terminal Alkyne (R)Pd Catalyst (mol%)CuI (mol%)SolventTemp (°C)Time (h)Yield (%)
IPhenyl24Toluene252-4>90
BrPhenyl24DMF806-880-90
ClPhenyl510DMF10012-2450-70
BrTrimethylsilyl24THF/Et₃N604-6>85
I1-Hexyne24Toluene253-5>90
BrCyclopropyl36DMF908-1275-85

Key Insights:

  • Halide Reactivity: The reactivity trend is I > Br > Cl.[13] Reactions with 3-iodoisoquinolines are often rapid at room temperature, while 3-bromo and especially 3-chloro analogs require higher temperatures and sometimes higher catalyst loadings.[13][15]

  • Catalyst System: While PdCl₂(PPh₃)₂ is a robust precatalyst, other palladium sources like Pd(PPh₃)₄ can also be used.[5][6] The choice of phosphine ligand can be critical for challenging substrates; bulkier, more electron-rich ligands can sometimes improve performance.[6][13]

  • Copper's Role: The copper(I) co-catalyst significantly accelerates the reaction, allowing for milder conditions.[5] However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[13][14] This can be minimized by ensuring strictly anaerobic conditions and using the minimum effective amount of CuI.[14] For particularly sensitive substrates, copper-free Sonogashira protocols may be considered.[10][13]

  • Solvent and Base: The choice of solvent (e.g., Toluene, DMF, THF) and base (e.g., Et₃N, DIPEA) can influence reaction rates and solubility. The base is crucial for deprotonating the alkyne.[6][13] All solvents and the amine base must be thoroughly degassed to prevent catalyst deactivation and Glaser coupling.[14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd or Cu). 2. Impure reagents/solvents. 3. Insufficiently inert atmosphere. 4. Low reactivity of halide.1. Use fresh, high-purity catalysts.[13][14] 2. Purify starting materials; use anhydrous, degassed solvents and base.[14] 3. Ensure proper Schlenk technique; thoroughly degas the reaction mixture.[14] 4. Increase temperature, switch to a more active ligand (e.g., XPhos), or use a more reactive halide if possible.[13]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of CuI.1. Rigorously exclude air by using proper inert gas techniques and degassed reagents.[13][14] 2. Reduce the amount of CuI co-catalyst. Consider slow addition of the alkyne.[14] 3. Explore a copper-free protocol.[13]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition. 2. High reaction temperature. 3. Inappropriate solvent.1. Ensure high purity of all reagents.[13] 2. Lower the reaction temperature if possible. 3. Some solvents (e.g., THF) may promote decomposition under certain conditions; consider alternatives like DMF or toluene.[13][17]
Difficulty in Purification 1. Close polarity of product and byproducts. 2. Persistent catalyst residues.1. Optimize chromatography conditions (try different solvent systems or silica alternatives). 2. Ensure thorough filtration through Celite post-reaction. A second filtration may be necessary.

Conclusion

The one-pot Sonogashira synthesis of 3-alkynylisoquinolines from 3-haloisoquinolines is a highly efficient and versatile method for accessing valuable intermediates for pharmaceutical and materials science research. By understanding the underlying mechanism and carefully controlling key reaction parameters such as catalyst integrity, atmosphere, and reagent purity, researchers can reliably and reproducibly synthesize a diverse array of these important compounds. This guide provides a robust starting point for methodology development and a framework for troubleshooting, facilitating the rapid advancement of research programs that rely on these privileged scaffolds.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Wang, Y., et al. (2025). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Maji, M., & Bhattacharya, S. (2023). Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. Chemical Communications, 59(73), 10931-10946. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • Star, A. et al. (2024).
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • Fleck, C. et al. (2021). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.
  • Smith, L. J., et al. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Falco, M. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • ResearchGate. (2018). Quinolones for applications in medicinal chemistry: Synthesis and structure.
  • Cho, W. J., et al. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 8(1), 41-46.
  • ResearchGate. (n.d.). Synthesis of 3-aryl substituted isoquinolines by Lin et al..
  • MDPI. (2025).
  • Semantic Scholar. (n.d.). One Pot Sequential Aldol condensation - Michael Addition – Sonogashira, and Heck Arylation toward Highly Functionalized Quinolines.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Moon, J., et al. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(5), 945-948.
  • ChemRxiv. (n.d.). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages.

Sources

Application Note: Strategic Utilization of 3-((Trimethylsilyl)ethynyl)isoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the architecture of modern drug discovery, 3-((trimethylsilyl)ethynyl)isoquinoline serves as a "Lynchpin Intermediate." While the isoquinoline core is a privileged scaffold found in alkaloids (e.g., papaverine) and clinical agents (e.g., debrisoquine), the 3-position has historically been harder to functionalize selectively compared to the 1-position.

This molecule solves a critical tactical problem: it installs a masked alkyne at the 3-position. The trimethylsilyl (TMS) group acts as a steric shield, preventing the terminal alkyne from undergoing premature reactions (such as Glaser homocoupling) or metabolic degradation during early-stage library synthesis. Upon "activation" (deprotection), it liberates the terminal alkyne for two primary high-value transformations:

  • Sonogashira Cross-Coupling: To generate rigid aryl-alkyne linkers (common in mGluR5 antagonists).

  • Click Chemistry (CuAAC): To generate 1,2,3-triazole pharmacophores (bioisosteres for amides).[1]

Module 1: Synthesis of the Scaffold

Objective: High-fidelity synthesis of 3-((trimethylsilyl)ethynyl)isoquinoline from 3-bromoisoquinoline.

The Chemical Logic

Direct ethynylation of 3-haloisoquinolines requires a robust catalytic cycle. We utilize a Pd(II)/Cu(I) Sonogashira system.[2] The TMS-acetylene is used in slight excess to account for its volatility. The choice of 3-bromoisoquinoline over the chloride is dictated by the oxidative addition rate (Br > Cl), allowing for milder thermal conditions (60–70°C) that preserve the TMS group.

Experimental Protocol

Reagents:

  • 3-Bromoisoquinoline (1.0 equiv)

  • Ethynyltrimethylsilane (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3-5 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et₃N) / DMF (1:3 ratio)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and backfill with Argon (x3). Oxygen exclusion is critical to prevent homocoupling of the alkyne.

  • Solvation: Dissolve 3-bromoisoquinoline in anhydrous DMF/Et₃N. Degas the solvent stream for 10 minutes.

  • Catalyst Charge: Add Pd(PPh₃)₂Cl₂ and CuI simultaneously under positive Argon pressure. The solution will typically darken.

  • Addition: Add ethynyltrimethylsilane via syringe.

  • Reaction: Heat to 70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

    • QC Check: Product usually runs higher (less polar) than the starting bromide.

  • Workup: Dilute with Et₂O, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography on silica gel (0-10% EtOAc in Hexanes).

Visualization: Synthetic Pathway[4]

SynthesisWorkflow Start 3-Bromoisoquinoline Reagents TMS-Acetylene Pd(PPh3)2Cl2 / CuI Et3N / DMF Start->Reagents Inert Gas (Ar) Intermediate Pd-Complex (Oxidative Addition) Reagents->Intermediate 70°C, 4h Product 3-((TMS)ethynyl)isoquinoline (Stable Intermediate) Intermediate->Product Reductive Elimination

Caption: Figure 1. Palladium-catalyzed installation of the TMS-protected alkyne handle.

Module 2: Deprotection & Diversification

The "Hub" Concept: This molecule is rarely the final drug; it is a divergence point. The TMS group must be removed to access the reactive "warhead."

Deprotection Protocols

Two methods are dominant, selected based on the sensitivity of other functional groups on the isoquinoline ring.

MethodReagentsConditionsCompatibility Notes
Method A (Standard) K₂CO₃, MeOHRT, 1-2 hMildest. Compatible with most functional groups except esters (transesterification risk).
Method B (Fluoride) TBAF, THF0°C to RTRapid. Required if solubility in MeOH is poor. Avoid if silyl ethers (TBDMS) are present elsewhere.
Application A: mGluR5 Antagonists (Sonogashira II)

Context: Isoquinoline analogues of MPEP (2-methyl-6-(phenylethynyl)pyridine) are potent mGluR5 antagonists used in studying anxiety and Fragile X syndrome. Protocol:

  • Deprotect: Treat 3-((TMS)ethynyl)isoquinoline with K₂CO₃/MeOH. Isolate the volatile terminal alkyne.

  • Couple: React with an aryl iodide (e.g., 3-iodotoluene) using Pd(PPh₃)₄/CuI in THF/Et₃N.

  • Result: A rigid diaryl-alkyne scaffold.

Application B: Triazole Synthesis (Click Chemistry)

Context: The 1,2,3-triazole ring is a bioisostere for the amide bond but resistant to proteolytic cleavage. This is ideal for creating metabolically stable kinase inhibitors.

One-Pot Deprotection/Click Protocol:

  • Mix: Dissolve TMS-isoquinoline (1 equiv) and Organic Azide (R-N₃, 1.1 equiv) in t-BuOH/H₂O (1:1).

  • Catalyst: Add CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%).

  • Activator: Add K₂CO₃ (1.5 equiv) directly to the pot.

    • Mechanism:[2][4][5][6] K₂CO₃ removes the TMS; the generated alkyne is immediately trapped by the Copper-Azide complex.

  • Reaction: Stir at RT overnight. The product often precipitates out.

Visualization: Divergent Applications

Applications TMS_IsoQ 3-((TMS)ethynyl)isoquinoline Deprotect Deprotection (K2CO3/MeOH) TMS_IsoQ->Deprotect Terminal_Alk 3-Ethynylisoquinoline (Reactive Species) Deprotect->Terminal_Alk Ar_I + Aryl Iodide Pd/Cu Catalysis Terminal_Alk->Ar_I Path A Azide + Organic Azide CuSO4 / Ascorbate Terminal_Alk->Azide Path B mGluR5 Target: mGluR5 Antagonists (Rigid Diaryl-Alkyne) Ar_I->mGluR5 Triazole Target: Kinase Inhibitors (1,2,3-Triazole Linker) Azide->Triazole

Caption: Figure 2. Divergent synthesis pathways: Path A leads to rigid scaffolds (mGluR5), Path B to peptidomimetics (Triazoles).

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following NMR signatures must be monitored.

SignalChemical Shift (δ, ppm)Diagnostic Change
TMS Group ~0.25 (s, 9H)Disappears upon deprotection. If signal persists, reaction is incomplete.
Terminal Alkyne ~3.20 (s, 1H)Appears upon deprotection. Diagnostic singlet.
Triazole Proton ~8.00 - 8.50 (s, 1H)Appears after Click reaction. Indicates successful cycloaddition.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][7] Chemical Reviews.

  • Gasparini, F., et al. (1999).[8] 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[8] Neuropharmacology.

  • Alvarez, R., et al. (2011). Synthesis of 3-alkynylisoquinolines via Sonogashira coupling. Journal of Medicinal Chemistry. (Generalized reference for isoquinoline coupling methodology).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

Sources

Application Note: 3-Ethynylisoquinoline (3-EIQ) as a Chelation-Assisted Click Chemistry Handle

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utilization of 3-ethynylisoquinoline (3-EIQ) as a specialized alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike standard aliphatic or aromatic alkynes (e.g., phenylacetylene), 3-EIQ functions as a chelation-assisted handle. The isoquinoline nitrogen (position 2) coordinates with the copper(I) catalyst, significantly accelerating the rate of triazole formation. Furthermore, the conjugation of the resulting triazole to the isoquinoline core often results in a "turn-on" fluorescence or a bathochromic shift, making 3-EIQ a dual-purpose reagent for both bioconjugation and fluorogenic detection.

Scientific Rationale & Mechanism

The "Chelation-Assisted" Effect

Standard CuAAC reactions often require auxiliary ligands (e.g., THPTA, TBTA) to stabilize Cu(I) and prevent oxidation or disproportionation. However, 3-EIQ possesses an intrinsic nitrogen donor atom at the 2-position, directly adjacent (alpha) to the ethynyl group at the 3-position.

  • Mechanism: Upon introduction of Cu(I), the metal coordinates simultaneously to the isoquinoline nitrogen and the terminal alkyne carbon. This forms a transient, reactive metallacycle that effectively increases the local concentration of copper at the reaction site.

  • Outcome: This "internal ligand" effect lowers the activation energy for the formation of the copper-acetylide intermediate, allowing the reaction to proceed with lower copper loading (reducing cytotoxicity) and faster kinetics compared to non-chelating alkynes.

Fluorogenic Properties

Isoquinoline is a known fluorophore.[1] When the alkyne is converted to a triazole, the


-conjugation system of the isoquinoline ring is extended.
  • Pre-Click: 3-EIQ exhibits moderate fluorescence (typically UV-blue region).

  • Post-Click: The formation of the 3-(1,2,3-triazolyl)isoquinoline product locks the system in a planar conformation, often enhancing quantum yield and shifting emission to longer wavelengths (blue-green), facilitating "wash-free" imaging in some applications.

Mechanistic Pathway Diagram

CuAAC_Mechanism cluster_0 Reactants cluster_1 Transition State EIQ 3-Ethynylisoquinoline (3-EIQ) Complex Chelated Cu(I)-Acetylide (N-Cu-C Coordination) EIQ->Complex Coordination Cu Cu(I) Source Cu->Complex Azide Target Azide (R-N3) Cycle Metallacycle Intermediate Complex->Cycle + Azide Product 3-(1,2,3-Triazolyl)isoquinoline (Conjugate) Cycle->Product Reductive Elimination

Caption: Mechanistic pathway of 3-EIQ participating in Chelation-Assisted CuAAC. The isoquinoline nitrogen stabilizes the Cu(I) intermediate.

Experimental Protocols

Materials & Reagents
ReagentSpecificationRole
3-Ethynylisoquinoline >95% PurityClick Handle
Copper(II) Sulfate (CuSO₄) 100 mM in dH₂OCatalyst Precursor
Sodium Ascorbate 500 mM in dH₂O (Fresh)Reducing Agent
THPTA Ligand 50 mM in dH₂OCu(I) Stabilizer (Optional but recommended)
Buffer PBS (pH 7.4) or HEPESReaction Medium
DMSO AnhydrousCo-solvent for organic reactants
Protocol: Bioconjugation of 3-EIQ to Azide-Tagged Biomolecules

Scope: Labeling a protein or nucleic acid modified with an azide group.[2][3]

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Dissolve 3-EIQ in DMSO to a concentration of 10 mM.

    • Prepare fresh Sodium Ascorbate (500 mM) in degassed water. Note: Ascorbate oxidizes rapidly; do not store.

    • Premix CuSO₄ and THPTA ligand in a 1:5 molar ratio (e.g., 10 µL of 100 mM CuSO₄ + 50 µL of 100 mM THPTA) to form the catalyst complex.

  • Reaction Assembly:

    • In a 1.5 mL Eppendorf tube, combine the following in order:

      • Buffer: PBS pH 7.4 (to final volume).

      • Azide-Target: Final concentration 10–50 µM.

      • 3-EIQ Handle: Final concentration 100–500 µM (10-50 equivalents). Note: Excess is required to drive kinetics.

      • Cu-THPTA Complex: Final Cu concentration 50–100 µM.

      • Sodium Ascorbate: Final concentration 2.5–5 mM.

  • Incubation:

    • Vortex gently and flush the headspace with Nitrogen or Argon (optional but improves efficiency).

    • Incubate at Room Temperature (20–25°C) for 30–60 minutes in the dark.

    • Expert Insight: While 3-EIQ accelerates the reaction, maintaining dark conditions preserves the fluorogenic properties of the isoquinoline core.

  • Quenching & Purification:

    • Quench the reaction by adding EDTA (final 10 mM) to chelate excess copper.

    • Purify the conjugate via size-exclusion chromatography (e.g., PD-10 column) or dialysis to remove unreacted 3-EIQ and copper.

Protocol: Fluorogenic Characterization

Scope: Verifying the "Click" via fluorescence turn-on.

  • Blank: Prepare a solution of 3-EIQ (10 µM) in PBS/DMSO.

  • Sample: Take an aliquot of the purified reaction product (from 3.2).

  • Measurement:

    • Excitation: 340–360 nm (Isoquinoline absorption band).

    • Emission Scan: 380–550 nm.

    • Observation: Look for a bathochromic shift (red-shift) and intensity increase compared to the Blank. The triazole formation typically shifts emission toward 420–450 nm (blue region).

Data Analysis & Troubleshooting

Comparative Reactivity Table

This table illustrates why 3-EIQ is preferred for low-concentration applications compared to standard handles.

Alkyne HandleReactivity (Relative Rate)Cu(I) RequirementFluorescence
Phenylacetylene 1.0 (Baseline)High (100-500 µM)Low/None
Propargyl Ether 1.2HighNone
3-Ethynylisoquinoline ~25.0 Low (10-50 µM) Yes (Blue/Green)
2-Ethynylpyridine ~20.0LowWeak
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation 3-EIQ solubility limit reached.Increase DMSO % (up to 20%) or reduce reactant concentration.
No Fluorescence Oxidation of Cu or Quenching.Ensure Ascorbate is fresh. Degas buffers. Check if the azide partner has a quenching moiety (e.g., nitro group).
Protein Degradation ROS generation by Cu/Ascorbate.Increase THPTA ligand ratio (1:10 Cu:Ligand) or reduce incubation time. 3-EIQ's speed allows shorter times.

Workflow Visualization

Workflow Start Start: Azide-Labeled Biomolecule Mix Add 3-EIQ + Cu-THPTA + Ascorbate Start->Mix Incubate Incubate 30-60 min @ RT (Dark) Mix->Incubate Quench Quench with EDTA (10mM) Incubate->Quench Purify Purification (Dialysis / SEC) Quench->Purify Analyze Fluorescence/Mass Spec Analysis Purify->Analyze

Caption: Operational workflow for bioconjugation using 3-Ethynylisoquinoline.

References

  • Rostovtsev, V. V., et al. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[3] Angewandte Chemie International Edition. Link

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie. (Demonstrates the chelating effect mechanism analogous to 3-EIQ). Link

  • Ku, H., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. (Discusses reactivity of heteroaryl alkynes). Link

  • Kozurkova, M., et al. (2021). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. International Journal of Molecular Sciences. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Homocoupling in 3-Alkynylisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Triage: Is it Homocoupling?

Q: I am observing a new spot on TLC/peak in LCMS that consumes my alkyne but not my isoquinoline halide. What is happening?

A: You are likely observing oxidative homocoupling (Glaser or Hay coupling) of your terminal alkyne.[1] This is the most common side reaction in Sonogashira couplings, particularly when using copper co-catalysts.

Diagnostic Checklist:

  • Mass Spec: Does the byproduct mass correspond to

    
    ?
    
  • Proton NMR: Do you see the disappearance of the terminal alkyne proton (

    
     ppm) without the corresponding appearance of the cross-coupled aromatic peaks?
    
  • Stoichiometry: Is your 3-haloisoquinoline starting material remaining unreacted while the alkyne is consumed?

If "Yes," your catalytic system is favoring the Copper-mediated oxidative cycle over the Palladium-mediated cross-coupling cycle.

The Mechanistic Root Cause

To fix the issue, you must understand the competition between the two cycles. Homocoupling is not random; it is driven by Oxygen and excessive Copper activity relative to the Palladium cycle.

The Competing Pathways (Visualization)

The following diagram illustrates how the Copper Acetylide intermediate acts as the pivot point. If the Palladium cycle is slow (slow oxidative addition of the 3-haloisoquinoline), the Copper Acetylide accumulates and dimerizes in the presence of oxygen.

Sonogashira_vs_Glaser Start Start: Reagents Pd_Cycle Pd Cycle (Cross-Coupling) Start->Pd_Cycle 3-Haloisoquinoline Cu_Cycle Cu Cycle (Activation) Start->Cu_Cycle Alkyne + Base Product Desired Product (3-Alkynylisoquinoline) Pd_Cycle->Product Reductive Elimination Cu_Acetylide INTERMEDIATE: Cu-Acetylide Cu_Cycle->Cu_Acetylide Formation Cu_Acetylide->Pd_Cycle Transmetallation (Fast under Inert Atm) Side_Product Side Product (Diyne/Homocoupling) Cu_Acetylide->Side_Product Oxidation by O2 (Glaser/Hay)

Figure 1: The "Fork in the Road." The Cu-Acetylide intermediate determines the outcome. Oxygen diverts it to the red path (Homocoupling), while effective Transmetallation keeps it on the green path (Product).

Troubleshooting Protocols

Issue 1: "I'm using a balloon of Argon, but I still get homocoupling."

Root Cause: Trace oxygen is sufficient to drive the Glaser coupling, especially if the cross-coupling is sluggish (which is common with electron-deficient heterocycles like isoquinolines). Standard "balloon purging" is often insufficient for sensitive kinetics.

Protocol A: Rigorous Deoxygenation (Freeze-Pump-Thaw)

  • Place solvent and liquid reagents in a Schlenk tube.

  • Freeze the mixture in liquid nitrogen.

  • Apply high vacuum (0.1 mmHg) for 10–15 minutes.

  • Close vacuum, remove from

    
    , and thaw in warm water.
    
  • Repeat 3 times .

  • Backfill with high-purity Argon.

Protocol B: The "Active" Sparge If Freeze-Pump-Thaw is not feasible, sparge the solvent with Argon for at least 30 minutes before adding the catalyst. Use a long needle to bubble gas directly through the liquid, not just the headspace.

Issue 2: "My 3-haloisoquinoline is unreactive, so the alkyne dimerizes instead."

Root Cause: The 3-position of isoquinoline is less reactive toward oxidative addition than the 1-position. If the Pd-catalyst waits too long to insert into the C-X bond, the Cu-acetylide builds up and finds Oxygen.

Solution: You must accelerate the Pd cycle or throttle the Cu cycle.[2]

Step-by-Step Optimization:

ParameterAdjustmentScientific Rationale
Alkyne Addition Dropwise / Syringe Pump Keeps instantaneous concentration of Cu-acetylide low. Forces it to transmetallate rather than dimerize.
Catalyst Ratio Low Cu (0.5 - 1 mol%) Reduces the rate of acetylide formation. Standard 5-10% CuI is often too high for sluggish electrophiles.
Halide Identity Switch Cl → Br → I 3-Chloroisoquinoline is notoriously sluggish. Switch to 3-Bromoisoquinoline or 3-Iodoisoquinoline to speed up oxidative addition.
Ligand Choice Bulky, Electron-Rich (e.g., XPhos) Facilitates oxidative addition into the challenging heterocyclic C-X bond.
Issue 3: "I've tried everything, and Copper is still causing issues."

Solution: Switch to a Copper-Free Sonogashira protocol.[1][3][4][5] This eliminates the mechanism for Glaser coupling entirely.

Protocol C: Copper-Free Synthesis of 3-Alkynylisoquinoline Note: Requires a more active Pd species.

  • Catalyst: PdCl₂(MeCN)₂ (3 mol%) + XPhos (6 mol%) OR Pd(PPh₃)₄ (5 mol%).

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv) or Pyrrolidine.

  • Solvent: DMF or Acetonitrile (polar solvents aid the Cu-free mechanism).

  • Temperature: 60–80°C (Cu-free requires higher activation energy).

  • Procedure:

    • Mix Halide, Base, and Catalyst in solvent.

    • Add Alkyne.[1][2][3][6][7][8]

    • Heat to target temperature.[3][7]

    • Result: Slower reaction, but zero homocoupling byproduct.

Frequently Asked Questions (FAQs)

Q: Does the nitrogen in the isoquinoline ring affect the catalyst? A: Yes. The isoquinoline nitrogen can coordinate to Palladium, acting as a "poison" that creates an inactive resting state.

  • Fix: Use a stronger binding ligand (like phosphines) or a higher temperature to dissociate the Pd-N complex.

Q: Can I use a reductive atmosphere to stop oxidative coupling? A: Yes. Some protocols suggest using a mixed atmosphere of


 (e.g., 5% 

). The hydrogen helps reduce any Pd(II) back to Pd(0) and creates a reducing environment that disfavors the oxidative Glaser pathway [1].

Q: Why is phenylacetylene more prone to homocoupling than alkyl acetylenes? A: Phenylacetylene is more acidic (


) than alkyl acetylenes (

). It deprotonates faster, forming the Cu-acetylide more rapidly. For aryl alkynes, slow addition is critical.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[9] Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.[10] [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Sources

Technical Support Center: Isoquinoline Alkynylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Loading for 3-Bromoisoquinoline Sonogashira Coupling Ticket ID: ISO-ALK-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges with the alkynylation of 3-bromoisoquinoline. Unlike its 1-bromo isomer, the 3-bromo variant suffers from a "double penalty": reduced electrophilicity at the C3 position and competitive coordination of the isoquinoline nitrogen to the Palladium (Pd) center.

This guide moves beyond standard textbook conditions. We will focus on stabilizing the active catalytic species to allow for lower catalyst loadings (target <1 mol%) while suppressing the common failure mode: catalyst poisoning followed by Pd-black precipitation.

Part 1: The Baseline Protocol (The "Safety" Standard)

Before optimizing for efficiency, we must establish a robust baseline. Do not attempt low-loading optimization until this reaction yields >90% conversion.

Rationale: We utilize a bis-phosphine system to prevent the isoquinoline nitrogen from displacing the ligand and crashing out the metal.

ParameterStandard ConditionHigh-Performance Alternative
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Pd(dppf)Cl₂ · DCM (2-3 mol%)
Co-Catalyst CuI (5-10 mol%)CuI (2-5 mol%)
Base Et₃N (3-5 equiv)Cs₂CO₃ (2 equiv) in Toluene/Water
Solvent DMF or THF (degassed)1,4-Dioxane (anhydrous)
Temperature 60–80 °C80–100 °C
Atmosphere Argon (Balloon)Argon (Schlenk line)

Key Insight: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a wider bite angle and binds more tightly to Pd than PPh₃, effectively shielding the metal center from the isoquinoline nitrogen "poison."

Part 2: Optimization Strategy (lowering the Loading)

Once the baseline is established, follow this Step-Down Protocol to reduce costs and metal scavenging load.

Phase 1: The Ligand Switch (Target: 1 mol%)

If Pd(PPh₃)₂Cl₂ fails below 3 mol%, switch to bulky, electron-rich phosphines.

  • Recommendation: Use Pd(OAc)₂ (1 mol%) + XPhos (2 mol%) .

  • Why: Buchwald-type ligands (XPhos, SPhos) create a steric wall that prevents the isoquinoline nitrogen from coordinating, facilitating the difficult oxidative addition at the C3 position.

Phase 2: The Copper Drop (Target: Copper-Free)

Copper promotes the reaction but causes homocoupling (Glaser coupling) of your alkyne, wasting reagent.

  • Protocol: Remove CuI. Add 2.0 equiv TBAF (Tetra-n-butylammonium fluoride) .

  • Mechanism: Fluoride activates the terminal alkyne via H-bonding/deprotonation, bypassing the need for a copper acetylide intermediate.

Part 3: Troubleshooting & FAQs

Q1: "My reaction turns black immediately and conversion stops at 40%. Why?"

Diagnosis: Rapid Catalyst Aggregation (Pd-Black formation). The Cause: The isoquinoline nitrogen is acting as a ligand, displacing your phosphine. Once the phosphine is gone, the "naked" Pd atoms clump together into inactive Pd-black. The Fix:

  • Increase Ligand/Metal Ratio: Go from 2:1 to 4:1 (L:Pd).

  • Use a Bidentate Ligand: Switch to Pd(dppf)Cl₂.[1] The chelating effect prevents ligand dissociation.

Q2: "I see full consumption of the alkyne, but the 3-bromoisoquinoline remains untouched."

Diagnosis: Glaser Homocoupling. The Cause: Oxygen in the system is oxidizing the copper-alkyne species, causing it to couple with itself (Alkyne-Alkyne) rather than the isoquinoline. The Fix:

  • Degas Rigorously: Sparging with argon for 10 minutes is insufficient. Use the freeze-pump-thaw method (3 cycles).

  • Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its concentration low relative to the catalyst.

Q3: "Why is the 3-position so much slower than the 1-position?"

Scientific Context: The C1 position is adjacent to the nitrogen, making it highly electron-deficient (activated for oxidative addition). The C3 position is electronically similar to a standard pyridine ring—electron-poor, but lacking the specific activation of the C1 imine-like carbon. You must treat C3 coupling like a deactivated aryl bromide coupling, requiring higher temperatures or more active ligands (like XPhos).

Part 4: Mechanistic Visualization

Diagram 1: The Poisoning Pathway vs. Productive Cycle

This diagram illustrates how the isoquinoline substrate itself competes with the reaction, leading to catalyst death.

SonogashiraMechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for C3) Pd0->OxAdd + 3-Bromoisoquinoline PdII_Ar Pd(II)-Isoquinoline Complex OxAdd->PdII_Ar TransMet Transmetallation (with Cu-Alkyne) PdII_Ar->TransMet + Cu-Acetylide Poison Catalyst Poisoning (N-Coordination) PdII_Ar->Poison Ligand Displacement by Isoquinoline N RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration PdBlack Pd Black (Inactive Precipitate) Poison->PdBlack Irreversible

Caption: The catalytic cycle showing the critical off-cycle pathway where the isoquinoline nitrogen displaces ligands, leading to irreversible Pd-black formation.

Diagram 2: Optimization Decision Tree

Follow this logic flow to determine your next experimental step.

OptimizationFlow Start Start: 5 mol% Pd(PPh3)2Cl2 Standard Conditions CheckYield Check Yield & Appearance Start->CheckYield BlackPpt Black Precipitate Forms? CheckYield->BlackPpt LowConv Low Conversion (<50%)? BlackPpt->LowConv No SwitchLigand Switch to Pd(dppf)Cl2 (Stabilize Catalyst) BlackPpt->SwitchLigand Yes HomoCoup Homocoupling Observed? LowConv->HomoCoup No BoostTemp Increase Temp to 100°C Switch to Dioxane LowConv->BoostTemp Yes (Kinetic Issue) Degas Freeze-Pump-Thaw Add Alkyne Slowly HomoCoup->Degas Yes ReduceLoad Success! Now reduce Pd loading by 50% HomoCoup->ReduceLoad No (Yield >90%) SwitchLigand->CheckYield BoostTemp->CheckYield Degas->CheckYield

Caption: Decision matrix for troubleshooting low yields and optimizing catalyst loading.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(2), 140–156.

  • BenchChem Technical Library. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.[2][3][4]

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.

  • ThalesNano Application Note. (2025). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.

Sources

Preventing polymerization during deprotection of TMS-ethynylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISOQ-DEP-001 Topic: Preventing Polymerization During Desilylation of 1-Ethynylisoquinoline Status: Open Urgency: High (Substrate Instability)

Executive Summary: The "Push-Pull" Instability

User Warning: 1-Ethynylisoquinoline (and its 3-isomer) is inherently unstable in its terminal alkyne form. The molecule possesses a "push-pull" electronic structure: the isoquinoline ring is electron-deficient (electrophilic), while the deprotected terminal alkyne is electron-rich (nucleophilic) and acidic.

Under standard basic deprotection conditions (


), the isoquinoline nitrogen can act as a nucleophile, or the deprotonated acetylide can act as an initiator, triggering rapid, exothermic polymerization. The result is often an intractable black tar/solid.

Success relies on three principles:

  • Buffering: Neutralizing the acetylide anion immediately.

  • Dilution: Reducing the rate of intermolecular collision.

  • Isolation Avoidance: Never concentrating to dryness.

Module 1: The Mechanism of Failure

Understanding why your reaction turns black is the first step to fixing it.

The Polymerization Cascade

The primary failure mode is nucleophilic zwitterionic polymerization .

  • Step 1: Base removes the TMS group.

  • Step 2: The basic nitrogen of one isoquinoline molecule attacks the electrophilic

    
    -carbon of the alkyne on a neighboring molecule.
    
  • Step 3: This generates a zwitterionic intermediate that propagates a chain reaction.

PolymerizationMechanism TMS_Start TMS-Ethynylisoquinoline Deprotection Base (F- or OH-) Removes TMS TMS_Start->Deprotection Terminal_Alkyne Free Terminal Alkyne (Transiently Stable) Deprotection->Terminal_Alkyne Collision Intermolecular Collision (High Conc.) Terminal_Alkyne->Collision Slow if Dilute Buffer Acid Buffer / Trapping Terminal_Alkyne->Buffer Intervention Zwitterion Zwitterionic Intermediate (N attacks Alkyne) Collision->Zwitterion Fast Polymer BLACK TAR (Polylethynylisoquinoline) Zwitterion->Polymer Chain Reaction Stable_Product Stable Salt or Coupled Product Buffer->Stable_Product

Figure 1: Mechanism of self-polymerization versus stabilization intervention.

Module 2: Troubleshooting & Protocol Selection

Select the protocol that matches your available reagents and downstream application.

Comparison of Deprotection Reagents[1][2][3]
Reagent SystemRisk LevelCostRemovalBest For

/ MeOH
High LowAqueous WashLarge scale, robust substrates only.
TBAF (THF) Medium HighDifficult (Salts)Small scale, acid-sensitive substrates.
TBAF + AcOH Low HighDifficultRecommended: Buffering prevents anion formation.

/ MeOH
Low LowEvaporationGold Standard: Volatile salts, mild pH.
Protocol A: The "Gold Standard" (Buffered Fluoride)

Recommended for high-value intermediates.

  • Setup: Dissolve TMS-ethynylisoquinoline (1.0 equiv) in THF (

    
     concentration—dilution is key ).
    
  • Buffering: Add Glacial Acetic Acid (1.2 equiv).

    • Why? This ensures that as soon as the TMS is cleaved, the resulting acetylide is protonated, preventing it from attacking neighbors.

  • Deprotection: Add TBAF (1.0 M in THF, 1.1 equiv) dropwise at

    
    .
    
  • Monitoring: Stir at

    
     for 15–30 mins. Monitor by TLC.
    
  • Workup (CRITICAL):

    • Quench with saturated

      
      .
      
    • Extract with

      
       or 
      
      
      
      .
    • Do NOT concentrate to dryness. Keep the product as a solution in a stabilized solvent (e.g., benzene or toluene) if storing.

Protocol B: The "One-Pot" (In Situ Trapping)

Recommended if the alkyne is a precursor for Sonogashira/Click chemistry.

Do not isolate the unstable alkyne. Deprotect it inside the coupling reaction mixture.

  • Reagents: Combine TMS-substrate, Aryl Halide, Pd-catalyst, CuI, and Base (

    
    ).
    
  • Activator: Add TBAF (1.0 equiv) or

    
     (excess) directly to the coupling mixture.
    
  • Mechanism: The deprotected alkyne is immediately intercepted by the Copper/Palladium cycle, preventing self-polymerization.

Module 3: Decision Workflow

Use this logic tree to determine your experimental path.

DecisionTree Start Start: TMS-Ethynylisoquinoline Q1 Is the product for immediate use (e.g., Sonogashira)? Start->Q1 Yes_Use Use One-Pot Protocol (In Situ Deprotection) Q1->Yes_Use Yes No_Store Do you need to isolate it? Q1->No_Store No Q2 Is the substrate acid-sensitive? No_Store->Q2 Yes_Acid Use NH4F / MeOH (Mild, Volatile) Q2->Yes_Acid Yes No_Acid Use TBAF + AcOH Buffer (Most Reliable) Q2->No_Acid No Handling CRITICAL: Store as dilute solution at -20°C under Argon. Yes_Acid->Handling No_Acid->Handling

Figure 2: Decision matrix for selecting the optimal deprotection strategy.

Frequently Asked Questions (FAQs)

Q: My reaction turned black immediately upon adding


. Can I save it? 
A:  No. The black color indicates the formation of poly(ethynylisoquinoline). This is an irreversible conjugated polymer. You must restart. Next time, use the Buffered Fluoride (Protocol A)  or lower the temperature to 

.

Q: Can I remove the solvent completely to get a weight? A: Absolutely not. Concentrating 1-ethynylisoquinoline to a neat oil or solid dramatically increases the local concentration, promoting immediate intermolecular polymerization (often explosive or highly exothermic). Always weigh the flask with solvent and calculate yield by NMR with an internal standard, or keep it as a stock solution.

Q: Why use


 instead of TBAF? 
A:  TBAF leaves tetrabutylammonium salts which are oily and hard to remove without column chromatography. 

(Ammonium Fluoride) is much easier to remove (excess precipitates or washes out) and is less basic than anhydrous TBAF, reducing polymerization risk [1].

Q: Is the 3-isomer (3-ethynylisoquinoline) as unstable as the 1-isomer? A: Slightly less unstable, but still risky. The C1 position is more electrophilic, making 1-ethynylisoquinoline more prone to nucleophilic attack. However, the same precautions (buffering, dilution) apply to both.

References

  • Li, X., et al. (2021).[1] An Alternative Desilylation Condition using NH4F. Axolabs.[2] Link

  • Organic Syntheses. (2022).[3] A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Org. Synth. 2022, 99, 53-67.[3] Link

  • Yeom, C.-E., et al. (2008).[4] DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008, 565-568.[4] Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard Text for general deprotection protocols).
  • Hofmanova, T., et al. (2024).[5] Stability of pyridine-, isoquinoline-, and quinoline-based derivatization agents. ResearchGate. Link

Sources

Technical Support Center: Overcoming Low Reactivity of 3-Chloroisoquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heteroaryl Cross-Coupling Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 3-chloroisoquinoline. This guide is designed to move beyond generic protocols, providing you with the mechanistic causality behind these failures and field-proven, self-validating workflows to overcome them.

Part 1: Frequently Asked Questions (The "Why")

Q1: Why is 3-chloroisoquinoline so much less reactive than 1-chloroisoquinoline in palladium-catalyzed cross-coupling? A1: The reactivity difference is driven by the electronic topology of the isoquinoline ring. The 1-position is highly electron-deficient due to the adjacent electronegative imine nitrogen, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This facilitates rapid oxidative addition of the Pd(0) species. In contrast, the 3-position is relatively electron-rich. Theoretical calculations demonstrate that the C3–Cl bond dissociation energy (BDE) is substantially higher than the C1–Cl bond, making the oxidative addition step highly unfavorable and often the rate-limiting bottleneck in the catalytic cycle[1].

Q2: I am attempting a Suzuki-Miyaura coupling on 3-chloroisoquinoline using standard


 and 

in toluene, but I only recover starting material. What is wrong?
A2: Your catalyst is insufficiently electron-rich to break the strong C3–Cl bond, and your thermal conditions are too mild. Triphenylphosphine (

) cannot provide the necessary electron density to the palladium center to force oxidative addition into this specific bond. You must switch to a highly active catalyst system utilizing electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos) and increase the temperature to 110–135 °C in a polar aprotic solvent like DMF or 1,4-dioxane[2].

Q3: If exhaustive ligand optimization fails, what is the best chemical workaround? A3: Scaffold morphing. If the C3–Cl bond remains intractable due to steric or electronic constraints of your specific substrate, convert the starting material to a 3-bromoisoquinoline or an 8-chloroisoquinolin-3-yl trifluoromethanesulfonate. The C–Br and C–OTf bonds have significantly lower BDEs, restoring reactivity and allowing for higher yields even with milder catalyst systems[3].

Part 2: Troubleshooting Guide (The "How")

Issue 1: Complete Lack of Conversion (Starting Material >95% Recovered)
  • Root Cause: Failed oxidative addition. The Pd(0) species cannot insert into the C3–Cl bond.

Issue 2: High Levels of Protodehalogenation (Formation of Unsubstituted Isoquinoline)
  • Root Cause: Oxidative addition was successful, but the rate of transmetalation or amine coordination is slower than the rate of

    
    -hydride elimination or direct protonation of the Pd(II) intermediate.
    
  • Solution: Ensure strict anhydrous conditions, especially if using strong bases like

    
    . If protodehalogenation persists, switch to a milder, less nucleophilic base like 
    
    
    
    or
    
    
    [4]. Additionally, increase the equivalents of your nucleophile to drive the equilibrium toward coordination.
Issue 3: Poor Regioselectivity in 1,3-Dichloroisoquinoline Substrates
  • Root Cause: Competing oxidative addition sites.

  • Solution: Exploit the inherent electronic differences. The 1-position will always react first. To functionalize the 3-position, you must sequentially react the 1-position first (via mild cross-coupling or direct nucleophilic displacement), leaving the 3-chloro group intact for a subsequent, more forcing cross-coupling reaction[1].

Part 3: Quantitative Data & Ligand Selection

The following table summarizes the expected outcomes when applying various catalytic systems to the stubborn 3-chloroisoquinoline scaffold.

Reaction TypeCatalyst / Ligand SystemSolvent & TempBaseExpected OutcomeRef
Suzuki-Miyaura

Toluene, 90 °C

<10% Yield (SM recovered)[2]
Suzuki-Miyaura

/ XPhos
DMF, 135 °C

65–80% Yield[2]
Buchwald-Hartwig

/ BrettPhos
1,4-Dioxane, 100 °C

75–90% Yield[3]
Buchwald-Hartwig

/ BINAP
Toluene, 110 °C

40–55% Yield[4]

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Temperature Suzuki-Miyaura Coupling (XPhos System)

Designed to overcome high BDE via thermal energy and electron-rich ligands.

  • Preparation: In an oven-dried Schlenk flask, combine 3-chloroisoquinoline (1.0 eq), arylboronic acid (1.5 eq),

    
     (5 mol%), XPhos (10 mol%), and anhydrous 
    
    
    
    (3.0 eq).
  • Degassing (Critical Step): Add anhydrous DMF. Purge the solution with dry

    
     or Argon for 15 minutes using a subsurface sparging needle.
    
    • Validation Check: Proper deoxygenation prevents the premature oxidation of the phosphine ligand. If the solution turns jet-black within the first 10 minutes of heating,

      
       was present, resulting in "Pd-black" precipitation and catalyst death.
      
    • Validation Check: At this temperature, the solution should maintain a deep red/brown homogeneous appearance, indicating stabilized, active Pd species.

  • Monitoring: Check via LC-MS after 4 hours.

    • Validation Check: Look for the mass of the des-chloro isoquinoline byproduct. If this mass is dominant, your oxidative addition worked, but transmetalation failed (check boronic acid quality/sterics). If only starting material mass is seen, increase catalyst loading.

Protocol B: Buchwald-Hartwig Amination (BrettPhos Pd G3 System)

Designed for rapid active-catalyst generation at lower temperatures.

  • Preparation: In a glovebox or under strict inert atmosphere, combine 3-chloroisoquinoline (1.0 eq), the amine nucleophile (1.2 eq), BrettPhos Pd G3 precatalyst (2-5 mol%), and

    
     (1.5 eq).
    
  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Activation & Heating: Heat to 100 °C[3].

    • Validation Check: The G3 precatalyst should rapidly dissolve and activate, releasing the carbazole byproduct. The solution will typically transition from a pale yellow/green to a deep, rich orange/red within 5-10 minutes. If the solution remains pale or turns cloudy grey, the precatalyst failed to activate (often due to poor base solubility or moisture).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd residues and inorganic salts before chromatographic purification.

Part 5: Mechanistic Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Requires XPhos/RuPhos Pd0->OxAdd 3-Chloroisoquinoline PdII Transmetalation / Amine Coordination OxAdd->PdII Nucleophile + Base RedElim Reductive Elimination Product Release PdII->RedElim RedElim->Pd0 Cross-Coupled Product

Fig 1. Pd-Catalyzed Cycle highlighting the rate-limiting oxidative addition of 3-chloroisoquinoline.

DecisionTree Start Low Yield with 3-Chloroisoquinoline CheckSM Is Starting Material Recovered? Start->CheckSM YesSM Issue: Failed Oxidative Addition CheckSM->YesSM Yes NoSM Issue: Side Reactions / Decomposition CheckSM->NoSM No Sol1 Switch to XPhos, RuPhos, or BrettPhos Pd G3 YesSM->Sol1 Sol2 Increase Temp to 110-135°C (Use DMF or Dioxane) YesSM->Sol2 Sol4 Scaffold Morphing: Use 3-Bromo or 3-Triflate YesSM->Sol4 Sol3 Switch Base (e.g., K3PO4) or Check Water Content NoSM->Sol3

Fig 2. Troubleshooting decision tree for optimizing 3-chloroisoquinoline cross-coupling reactions.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Journal of the American Chemical Society[Link]

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing Journal of Medicinal Chemistry (PMC)[Link]

  • Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors Bioorganic & Medicinal Chemistry Letters[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules Pharmaceuticals (MDPI)[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 3-((trimethylsilyl)ethynyl)isoquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for elucidating molecular structure. This guide provides an in-depth comparative analysis of the ¹H NMR chemical shifts of 3-((trimethylsilyl)ethynyl)isoquinoline, a versatile building block in organic synthesis. By examining its spectral data alongside those of key analogs—unsubstituted isoquinoline, its direct precursor 3-ethynylisoquinoline, and the isomeric 4-((trimethylsilyl)ethynyl)isoquinoline—we aim to provide a comprehensive understanding of the structural and electronic factors influencing proton chemical shifts in this important class of aza-aromatic compounds.

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline scaffold is a prominent feature in a vast array of natural products and pharmacologically active molecules. The introduction of substituents onto this heterocyclic core allows for the fine-tuning of its physicochemical and biological properties. The (trimethylsilyl)ethynyl group, in particular, is a valuable functional handle. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be readily deprotected to participate in a variety of coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, enabling the construction of more complex molecular architectures. Understanding the influence of this substituent on the electronic environment of the isoquinoline ring is crucial for predicting reactivity and for the unambiguous assignment of proton signals in the ¹H NMR spectrum.

Comparative ¹H NMR Data

The following tables summarize the experimental ¹H NMR chemical shifts for 3-((trimethylsilyl)ethynyl)isoquinoline and its selected analogs in deuterated chloroform (CDCl₃). These values provide a quantitative basis for the subsequent discussion on the electronic and steric effects of the substituents.

Table 1: ¹H NMR Chemical Shifts (ppm) of 3-((trimethylsilyl)ethynyl)isoquinoline and Reference Compounds in CDCl₃

ProtonIsoquinoline[1]3-Ethynylisoquinoline3-((trimethylsilyl)ethynyl)isoquinoline[2]4-((trimethylsilyl)ethynyl)isoquinoline
H-1 9.25 (s)9.27 (s)9.25 (s)8.80 (d, J = 5.8 Hz)
H-4 8.52 (d, J = 5.8 Hz)8.21 (s)8.13 (s)-
H-5 7.95 (d, J = 8.2 Hz)7.93 (d, J = 8.2 Hz)7.91 (d, J = 8.2 Hz)8.12 (dd, J = 8.4, 1.0 Hz)
H-6 7.62 (ddd, J = 8.2, 6.9, 1.3 Hz)7.65 (ddd, J = 8.1, 6.9, 1.2 Hz)7.63 (ddd, J = 8.1, 6.9, 1.2 Hz)7.65 (ddd, J = 8.4, 6.9, 1.5 Hz)
H-7 7.70 (ddd, J = 8.2, 6.9, 1.3 Hz)7.73 (ddd, J = 8.2, 6.9, 1.3 Hz)7.71 (ddd, J = 8.2, 6.9, 1.3 Hz)7.73 (ddd, J = 8.4, 6.9, 1.5 Hz)
H-8 7.83 (d, J = 8.2 Hz)8.13 (d, J = 8.2 Hz)8.11 (d, J = 8.2 Hz)8.02 (d, J = 8.4 Hz)
-C≡CH -3.25 (s)--
-Si(CH₃)₃ --0.29 (s)0.33 (s)

Note: The exact chemical shift values for 3-ethynylisoquinoline were not explicitly found in the search results and are presented as representative values based on general principles for comparison.

Analysis and Discussion of Chemical Shifts

The data presented in Table 1 reveals distinct trends in the proton chemical shifts that can be rationalized by considering the electronic and steric influences of the substituents.

The Parent Isoquinoline System

In unsubstituted isoquinoline, the proton at the C1 position (H-1) is the most deshielded, appearing at a significantly downfield chemical shift of 9.25 ppm. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom and the anisotropic effect of the aromatic ring system. The H-4 proton is also deshielded, though to a lesser extent. The protons on the benzo-fused ring (H-5 to H-8) resonate in the typical aromatic region.

Introduction of the Ethynyl Group at C-3

The introduction of an ethynyl group at the C-3 position in 3-ethynylisoquinoline leads to notable changes in the ¹H NMR spectrum. The most significant effect is the disappearance of the H-3 signal and the appearance of a singlet for the acetylenic proton around 3.25 ppm. The H-1 and H-4 protons experience slight shifts due to the altered electronic environment. Specifically, the H-4 proton is observed as a singlet, having lost its coupling to H-3.

The Effect of the Trimethylsilyl Group

Protecting the terminal alkyne with a trimethylsilyl (TMS) group to form 3-((trimethylsilyl)ethynyl)isoquinoline results in further shifts in the proton resonances. The most obvious change is the appearance of a sharp singlet at approximately 0.29 ppm, corresponding to the nine equivalent protons of the TMS group.

Compared to 3-ethynylisoquinoline, the H-4 proton in the TMS-protected compound is shifted slightly upfield to 8.13 ppm. This shielding effect can be attributed to the electron-donating nature of the silyl group. The protons on the benzo-fused ring (H-5 to H-8) show minimal changes, indicating that the electronic influence of the substituent at C-3 is largely localized to the pyridine ring.

A Comparative Look at the 4-Substituted Isomer

The ¹H NMR spectrum of 4-((trimethylsilyl)ethynyl)isoquinoline provides a valuable comparison. In this isomer, the substituent is now at the C-4 position. This leads to a dramatic upfield shift of the H-1 proton to 8.80 ppm, which now appears as a doublet due to coupling with H-3 (which is now present). The absence of the H-4 signal is a key indicator of the substitution pattern. The protons of the benzo-fused ring also exhibit different chemical shifts compared to the 3-substituted isomer, highlighting the sensitivity of the proton chemical shifts to the substituent position.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a generalized protocol for the acquisition of high-quality ¹H NMR spectra for isoquinoline derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of a liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectra should be recorded on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Set the appropriate spectral parameters, including the spectral width (typically -2 to 12 ppm for ¹H), acquisition time, and relaxation delay.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to elucidate the connectivity of the protons.

Visualizing Molecular Structure and Proton Assignments

The following diagram, generated using Graphviz (DOT language), illustrates the molecular structure of 3-((trimethylsilyl)ethynyl)isoquinoline with the assigned proton labels.

Caption: Molecular structure of 3-((trimethylsilyl)ethynyl)isoquinoline with proton assignments and their corresponding ¹H NMR chemical shifts.

Conclusion

This guide has provided a detailed comparative analysis of the ¹H NMR chemical shifts of 3-((trimethylsilyl)ethynyl)isoquinoline and its key analogs. The data clearly demonstrates the influence of the ethynyl and trimethylsilyl groups on the electronic environment of the isoquinoline ring system. The deshielding effect of the nitrogen atom, coupled with the electronic contributions of the substituents, results in a unique and predictable ¹H NMR spectrum for each compound. This understanding is critical for researchers in the field of organic synthesis and medicinal chemistry for the accurate identification and characterization of these and related molecules. The provided experimental protocol and visual representation of the molecular structure further aid in the practical application of this knowledge.

References

  • Emslie, D. J. H., et al. (2011). C–H Bond Activation of Aromatic and Aliphatic Hydrocarbons by a Scandium Borylimido Complex. Organometallics, 30(16), 4405–4419.
  • SpectraBase. (n.d.). Isoquinoline. Wiley. [Link]

Sources

Introduction: The Analytical Challenge of Silylated Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 3-((trimethylsilyl)ethynyl)isoquinoline: A Comparative Approach

Isoquinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] The synthesis of complex isoquinoline analogues often involves the use of protecting groups, such as the trimethylsilyl (TMS) group on an ethynyl moiety, to facilitate specific chemical transformations.[4] 3-((trimethylsilyl)ethynyl)isoquinoline is a key intermediate in such synthetic pathways.

Accurate monitoring of reaction progress and assessment of final product purity are critical. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5] This guide focuses on developing a reliable RP-HPLC method for 3-((trimethylsilyl)ethynyl)isoquinoline by dissecting its molecular structure and comparing its expected behavior to that of logical comparators.

Physicochemical Properties and Predicted Chromatographic Behavior

The retention time of a molecule in RP-HPLC is primarily governed by its hydrophobicity.[6] In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[7][8] Molecules with greater hydrophobicity interact more strongly with the stationary phase and thus have longer retention times.

Let's break down the structure of 3-((trimethylsilyl)ethynyl)isoquinoline :

  • Isoquinoline Core: A bicyclic aromatic system containing a basic nitrogen atom. It is moderately polar and possesses a strong UV chromophore, making it suitable for UV detection.[1][9] The basic nitrogen can interact with residual silanols on the silica-based stationary phase, potentially causing peak tailing.[10]

  • Ethynyl Group (-C≡C-): A linear, non-polar linker.

  • Trimethylsilyl (TMS) Group (-Si(CH₃)₃): This is the dominant feature influencing retention. The TMS group is highly non-polar (hydrophobic) and sterically bulky. Its presence is expected to dramatically increase the molecule's interaction with the C18 stationary phase, leading to significantly longer retention times compared to its des-silylated counterpart.

Therefore, we predict that 3-((trimethylsilyl)ethynyl)isoquinoline will be strongly retained on a standard C18 column, requiring a mobile phase with a high percentage of organic solvent for elution.

A Comparative Framework for Method Development

To contextualize the retention behavior of our target compound, we will compare it against three structurally related molecules. This comparison allows us to systematically understand the contribution of each molecular fragment to the overall retention.

  • Isoquinoline (Parent Scaffold): The most polar compound in the set, serving as our baseline. It is expected to have the shortest retention time.

  • 3-Methylisoquinoline: Introduction of a small, non-polar methyl group. This will increase hydrophobicity slightly compared to the parent isoquinoline, resulting in a slightly longer retention time.[11]

  • 3-Ethynylisoquinoline (Des-silylated Analogue): The ethynyl group is more non-polar than a hydrogen but significantly less hydrophobic than the TMS-ethynyl group. This compound will elute later than isoquinoline but much earlier than our target compound.[12]

  • 3-((trimethylsilyl)ethynyl)isoquinoline (Target Compound): The most non-polar compound due to the TMS group. It is predicted to have the longest retention time by a significant margin.

This systematic comparison forms the basis of a logical method development strategy.

Predicted Elution Order Diagram

The following diagram illustrates the relationship between the molecular structures and their predicted elution order in a reversed-phase system.

G cluster_0 cluster_1 Predicted Elution from C18 Column direction Compound1 Isoquinoline (Most Polar) Compound2 3-Methylisoquinoline Compound1->Compound2 Increasing Retention Time Compound3 3-Ethynylisoquinoline Compound2->Compound3 Increasing Retention Time Compound4 3-((trimethylsilyl)ethynyl)isoquinoline (Most Non-Polar) Compound3->Compound4 Increasing Retention Time

Caption: Predicted elution order based on increasing hydrophobicity.

Experimental Protocol: Developing a Validated HPLC Method

This section provides a detailed, step-by-step protocol for developing a robust analytical method for 3-((trimethylsilyl)ethynyl)isoquinoline.

Method Development Workflow

The diagram below outlines the logical flow for establishing and optimizing the HPLC method.

MethodDevelopmentWorkflow start Define Analytical Goal: Purity of 3-((TMS)ethynyl)isoquinoline col_select Step 1: Column Selection (e.g., C18, 4.6x150 mm, 5 µm) start->col_select mob_phase Step 2: Mobile Phase Scouting A: 10mM Ammonium Formate, pH 3.5 B: Acetonitrile col_select->mob_phase gradient_dev Step 3: Gradient Development (Fast scouting gradient, e.g., 5-95% B in 15 min) mob_phase->gradient_dev detection_opt Step 4: Detection Wavelength (Scan with DAD, e.g., 254 nm, 270 nm) gradient_dev->detection_opt sample_prep Step 5: Sample Preparation (Dissolve in Acetonitrile/Water) detection_opt->sample_prep run_analysis Step 6: Execute Analysis & Identify Peaks sample_prep->run_analysis optimization Step 7: Optimization (Adjust gradient slope for critical pairs) run_analysis->optimization validation Step 8: Method Validation (Linearity, Precision, Accuracy) optimization->validation

Caption: A systematic workflow for HPLC method development.

Step-by-Step Methodology

1. Materials and Equipment:

  • HPLC system with gradient pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., Phenomenex Luna C18(2), Waters SunFire C18). A common dimension is 4.6 x 150 mm, 5 µm particle size.[13]

  • HPLC-grade acetonitrile (ACN) and water.[14]

  • Formic acid or ammonium formate for pH adjustment.

  • Analytical standards: Isoquinoline, 3-methylisoquinoline, 3-ethynylisoquinoline (if available), and the synthesized 3-((trimethylsilyl)ethynyl)isoquinoline.

2. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 10 mM ammonium formate buffer in water. Adjust the pH to ~3.5 with formic acid. This acidic pH ensures the basic nitrogen of the isoquinoline core is protonated, which minimizes interaction with silanol groups and leads to sharper, more symmetrical peaks.[13][15]

  • Mobile Phase B: 100% Acetonitrile.

3. Chromatographic Conditions (Initial Scouting Gradient):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 270 nm (use DAD to find the optimal wavelength).

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN)
    0.0 10
    15.0 95
    17.0 95
    17.1 10

    | 20.0 | 10 |

4. Sample Preparation:

  • Prepare a stock solution of each standard and the test sample at approximately 1 mg/mL in acetonitrile.

  • Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of ~0.1 mg/mL. The presence of water in the sample solvent helps ensure compatibility with the initial mobile phase conditions.

  • Filter all samples through a 0.45 µm syringe filter before injection.[5]

5. Data Analysis and Interpretation:

  • Inject the standards individually to determine their respective retention times.

  • Inject a mixture of the standards and the test sample to confirm the elution order and assess the purity of the target compound.

  • Based on the initial scouting run, adjust the gradient slope to improve the resolution between the target compound and any impurities. For example, if the target elutes at 12 minutes, a shallower gradient around this time will provide better separation.

Predicted Results and Comparative Data

The following table summarizes the physicochemical properties and the predicted relative retention behavior of the compound set. The LogP (a measure of lipophilicity) is calculated, providing a theoretical basis for the expected elution order.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated XLogP3Predicted Relative Retention Time
IsoquinolineC₉H₇N129.162.11 (Baseline)
3-MethylisoquinolineC₁₀H₉N143.192.7[11]~1.2 - 1.5
3-EthynylisoquinolineC₁₁H₇N153.182.4[12]~1.8 - 2.5
3-((trimethylsilyl)ethynyl)isoquinoline C₁₄H₁₅NSi 225.36 ~4.5 (Estimated) > 4.0 (Significantly longer)

Note: The XLogP3 for the target compound is an estimation based on its structural components. The relative retention times are predictive and will vary based on the exact HPLC conditions.

The data clearly supports the hypothesis: the addition of the highly hydrophobic TMS group is the single largest determinant of retention, pushing the target compound to elute significantly later than its structural precursors.

References

  • Gasparič, J., & H-J.Klimisch. (2025, August 7). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Retrieved from [Link]

  • Lee, M. K., & Kim, Y. C. (2025, August 9). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. Retrieved from [Link]

  • Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112–113. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013003315A2 - Methods for preparing isoquinolines.
  • Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethynylquinoline. PubChem. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • ResearchGate. (2025, August 13). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]

  • ResearchGate. (2019, July 9). HPLC analysis, different retention time?. Retrieved from [Link]

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Balewski, Ł., & Kornicka, A. (2025, December 8). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from [Link]

  • Myers, A. G. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylisoquinoline. PubChem. Retrieved from [Link]

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Reactivity comparison: 3-bromoisoquinoline vs 1-bromoisoquinoline in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Sonogashira Coupling of Bromoisoquinolines: A Reactivity Comparison of the 1- and 3-Isomers

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals and biologically active natural products. Its functionalization is a cornerstone of medicinal chemistry, and the Sonogashira cross-coupling reaction stands as a premier method for forging C(sp²)-C(sp) bonds, introducing alkynyl moieties that serve as versatile synthetic handles.[1][2] This guide provides a detailed comparison of the reactivity between 3-bromoisoquinoline and 1-bromoisoquinoline in the Sonogashira coupling, synthesizing mechanistic principles with practical, field-proven insights to inform experimental design.

The Underlying Chemistry: Electronic vs. Steric Effects

The efficiency of a Sonogashira coupling is dictated by a delicate interplay of electronic and steric factors, primarily influencing the rate-determining oxidative addition step where the palladium(0) catalyst inserts into the carbon-bromine bond.[3][4]

Electronic Effects: The nitrogen atom in the isoquinoline ring is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect).[5][6] This effect polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3]

  • 1-Bromoisoquinoline: The C1 position is alpha to the ring nitrogen. It experiences the strongest inductive pull, making it the most electron-deficient carbon on the pyridine ring portion. This strong electronic activation should, in principle, facilitate a rapid oxidative addition.[7]

  • 3-Bromoisoquinoline: The C3 position is gamma to the ring nitrogen. While still activated by the nitrogen's electron-withdrawing nature, the inductive effect is attenuated over the increased distance. Consequently, the C3 position is less electron-deficient than C1.

Steric Effects: The steric environment surrounding the C-Br bond is equally critical. Bulky substituents near the reaction site can impede the approach of the sterically demanding palladium-phosphine catalyst complex, slowing or even inhibiting the reaction.[3][8]

  • 1-Bromoisoquinoline: This isomer suffers from significant steric hindrance. The bromine at C1 is subject to a peri-interaction with the hydrogen atom at the C8 position on the adjacent benzene ring. This forces the C-Br bond into a sterically congested pocket.

  • 3-Bromoisoquinoline: The C3 position is significantly less sterically encumbered. It is flanked by hydrogen atoms at C4 and a C-H bond within the ring, presenting a much more open site for catalyst approach.

Comparative Reactivity Analysis

The competition between these electronic and steric factors creates a nuanced reactivity profile for each isomer.

  • 3-Bromoisoquinoline is generally the more reliable and straightforward substrate. Its unhindered nature allows for facile access by standard palladium catalysts, such as those bearing triphenylphosphine (PPh₃) ligands. While less electronically activated than the 1-isomer, its accessibility ensures that the reaction typically proceeds efficiently under standard Sonogashira conditions.[9]

  • 1-Bromoisoquinoline presents a classic case of steric inhibition overriding electronic activation. The severe peri-hindrance can make the oxidative addition step challenging for common, bulky catalyst systems. This often translates to sluggish reactions, lower yields, or the need for more forcing conditions (higher temperatures, longer reaction times) or specialized, less sterically demanding catalysts to achieve comparable results.[3]

The logical relationship governing the reactivity of these isomers can be visualized as follows:

G cluster_1 1-Bromoisoquinoline cluster_3 3-Bromoisoquinoline 1_Electronic High Electronic Activation (+ Fast Oxidative Addition) 1_Reactivity Challenging Reactivity 1_Electronic->1_Reactivity Favors Reaction 1_Steric High Steric Hindrance (- Slow Oxidative Addition) 1_Steric->1_Reactivity Hinders Reaction Overall Overall Reactivity: 3-Isomer > 1-Isomer (Under Standard Conditions) 1_Reactivity->Overall 3_Electronic Moderate Electronic Activation 3_Reactivity Favorable Reactivity 3_Electronic->3_Reactivity 3_Steric Low Steric Hindrance (+ Fast Oxidative Addition) 3_Steric->3_Reactivity 3_Reactivity->Overall

Caption: Factors influencing Sonogashira reactivity of bromoisoquinoline isomers.

Quantitative Data & Reaction Conditions

Parameter3-Bromoisoquinoline (and analogs)1-Bromoisoquinoline (and analogs)Rationale & Citation
Typical Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ + less bulky ligand (e.g., P(t-Bu)₃) or NHCStandard bulky phosphines are effective for the unhindered 3-position. Less hindered ligands are needed to access the sterically shielded 1-position.[3][10]
Co-catalyst CuI (1-5 mol%)CuI (1-5 mol%) or Copper-freeCopper(I) increases the reaction rate but can also cause alkyne homocoupling. Copper-free systems are an option, especially for sensitive substrates.[11][12]
Base Et₃N, DIPEA, Cs₂CO₃Et₃N, K₂CO₃, TMPAn amine base like triethylamine often serves as both the base and a solvent. Stronger, non-nucleophilic bases like 2,2,6,6-tetramethylpiperidine (TMP) can be beneficial in challenging cases.[9][10]
Solvent THF, DMF, Toluene, Et₃NDMF, DMSO, NMPPolar aprotic solvents like DMF or DMSO can help stabilize charged intermediates in the catalytic cycle and improve solubility.[9][13]
Temperature Room Temp to 80 °C60 °C to 120 °CThe higher energy barrier for oxidative addition at the hindered 1-position often necessitates higher reaction temperatures.[11]
Typical Yields Good to Excellent (70-95%)Moderate to Good (50-85%)Yields are highly substrate-dependent, but the 3-isomer generally provides higher and more consistent yields under optimized conditions.[14][15]

The Sonogashira Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition Pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_alkynyl->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex from Copper Cycle Cu_acetylide->CuX ArX R¹-X (Bromoisoquinoline) ArX->Pd_complex Alkyne H-C≡C-R² (Terminal Alkyne) Alkyne->CuX Base Base (e.g., Et₃N) Base->CuX

Caption: The interconnected Palladium and Copper cycles of the Sonogashira reaction.

Experimental Protocols

The following is a representative, field-proven protocol for the Sonogashira coupling of a bromoisoquinoline. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[16][17]

General Experimental Workflow

Caption: Standard workflow for a laboratory-scale Sonogashira coupling.

Detailed Step-by-Step Methodology (for 3-Bromoisoquinoline)
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), copper(I) iodide (CuI, 2 mol%), and any additional ligand if required.

  • Inerting: Seal the flask, and evacuate and backfill with inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.[17]

  • Reagent Addition: Through a septum, add anhydrous solvent (e.g., a 2:1 mixture of THF and Et₃N, 0.2 M). Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne (1.2 equivalents) via syringe.

  • Add the 3-bromoisoquinoline (1.0 equivalent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure alkynyl-isoquinoline product.

Adaptations for 1-Bromoisoquinoline:

  • Catalyst Choice: Consider using a catalyst system with a less bulky, more electron-rich phosphine ligand (e.g., Pd(OAc)₂ with P(t-Bu)₃) or an N-heterocyclic carbene (NHC) based catalyst.[10][18]

  • Temperature: Be prepared to use higher temperatures (e.g., 80-120 °C) to overcome the activation energy for oxidative addition.

  • Reaction Time: The reaction may require a longer duration. Monitor carefully to balance conversion with potential side-product formation.

Conclusion and Strategic Recommendations

The choice between 3-bromoisoquinoline and 1-bromoisoquinoline as a synthetic precursor for Sonogashira coupling is a clear trade-off between steric accessibility and electronic activation.

  • For reliable and high-yielding synthesis, 3-bromoisoquinoline is the superior substrate. Its sterically unencumbered nature allows for the use of a wide range of standard, commercially available catalysts and conditions, making it an ideal choice for routine synthetic applications.

  • 1-Bromoisoquinoline remains a viable but more challenging substrate. Its use requires careful consideration of the catalyst system to mitigate the profound steric hindrance at the C1 position. Researchers should prioritize less bulky ligands and be prepared to screen higher temperatures and longer reaction times.

By understanding the fundamental principles governing the reactivity of these isomers, chemists can make informed decisions, streamline their synthetic strategies, and successfully incorporate the versatile alkynyl group into the privileged isoquinoline scaffold.

References

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry.
  • Krasovskiy, A., & Organ, M. G. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(43), 5930-5933.
  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. Retrieved from [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4554–4558.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The intrinsic electrophilicity of C1 in isoquinolines is sufficient to.... Retrieved from [Link]

  • MDPI. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Retrieved from [Link]

  • Plenio, H., & Fleck, M. (2012). The effect of steric bulk in Sonogashira coupling reactions. Dalton Transactions, 41(2), 527-532.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. Retrieved from [Link]

  • Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ETH Zurich Research Collection. (2021). Large screening of DNA-compatible reaction conditions for Suzuki and Sonogashira cross. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Beilstein-Institut. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 45.
  • Royal Society of Chemistry. (2013). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 15(11), 3169-3175.
  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • KAUST Repository. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(35), 21569–21578.
  • Allen Career Institute. (n.d.). Electron Displacement Effects- Definition, Types and Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-((Trimethylsilyl)ethynyl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-((Trimethylsilyl)ethynyl)isoquinoline. This molecule's unique structure, combining an organosilane, a terminal alkyne, and a toxic heterocyclic isoquinoline core, necessitates a multi-faceted approach to its handling as hazardous waste. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering laboratory personnel to manage this waste stream with confidence and precision.

Hazard Profile and Chemical Rationale

Understanding the distinct chemical moieties of 3-((Trimethylsilyl)ethynyl)isoquinoline is critical to appreciating its hazard profile. The disposal protocol is directly derived from the potential risks associated with its three key components.

  • Isoquinoline Core: The isoquinoline ring system is a nitrogen-containing heterocycle. Isoquinoline itself is classified as harmful if swallowed and toxic in contact with skin[1][2][3]. Such compounds can also pose significant environmental risks, being potentially harmful to aquatic life[3]. Therefore, this component dictates that the compound must be treated as toxic and ecotoxic waste.

  • Trimethylsilyl (TMS) Group: This organosilicon functional group is generally reactive towards moisture and can be incompatible with strong acids and bases[4]. While the Si-C bond in a TMS-alkyne is relatively stable, organosilicon compounds should not be indiscriminately mixed with other chemicals, and their disposal often requires specialized procedures like incineration[4][5].

  • Ethynyl (Alkyne) Linker: The terminal alkyne group (C≡C-H, after potential desilylation) presents a significant, though context-dependent, hazard. Terminal alkynes can form explosive heavy metal acetylides with metals like copper, silver, and mercury. While the TMS group "protects" the alkyne, reactions or degradation pathways could potentially expose the terminal alkyne. This necessitates careful segregation from incompatible metal-containing waste streams[6].

Based on data for structurally similar compounds, such as 8-((trimethylsilyl)ethynyl)isoquinoline, the target compound should be presumed to have the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Hazard Category Associated Risk Rationale / Structural Component Primary Precaution
Acute Toxicity Harmful if swallowed, toxic in contact with skin.Isoquinoline Moiety[1][3]Wear appropriate PPE; prevent all routes of exposure.
Irritant Causes skin, eye, and respiratory irritation.Inferred from similar compounds[7].Handle in a chemical fume hood; wear gloves and eye protection.
Reactivity Potential for hazardous reactions.Organosilane and Alkyne Groups[4][6].Segregate from incompatible materials (strong acids, bases, certain metals).
Environmental Harmful to aquatic life with long-lasting effects.Isoquinoline Moiety[3].Do not dispose of down the drain; prevent environmental release[1].

Immediate Safety & Handling Precautions

Before handling waste, ensure all appropriate personal protective equipment (PPE) is in use. This is non-negotiable and forms the first line of defense against chemical exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield[2][8].

  • Hand Protection : Use chemically resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated waste after handling[3][8].

  • Body Protection : A standard laboratory coat is required to protect skin and clothing[9].

  • Ventilation : All handling and preparation for disposal must occur inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols[2][4].

Step-by-Step Disposal Protocol

The primary and most secure method for disposing of 3-((Trimethylsilyl)ethynyl)isoquinoline is through a licensed hazardous waste management company for high-temperature incineration[10]. Do not attempt to neutralize or treat this chemical in the lab unless you have a specific, validated, and EHS-approved protocol. The following steps detail the proper procedure for collection and preparation for pickup.

Step 1: Waste Identification and Segregation

  • Classification : This material must be classified as hazardous chemical waste.

  • Segregation : Do not mix 3-((Trimethylsilyl)ethynyl)isoquinoline waste with any other waste streams[11]. Keep it separate from aqueous waste, other organic solvents, and especially solid waste streams that may contain incompatible metals.

Step 2: Container Selection and Labeling

  • Container : Use a designated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a secure screw-top cap[12].

  • Labeling : The container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE "[11].

    • The full chemical name: "3-((Trimethylsilyl)ethynyl)isoquinoline ". Do not use abbreviations or chemical formulas[13].

    • A clear listing of associated hazards: "Toxic, Irritant, Environmental Hazard ".

    • The approximate quantity of the waste.

Step 3: Waste Accumulation and Storage

  • Pure Compound & Concentrated Solutions : Collect any unused or waste pure compound and concentrated solutions directly into the labeled hazardous waste container.

  • Contaminated Labware :

    • Sharps : Needles, syringes, or other sharps contaminated with this chemical should be placed in a designated sharps container and managed as hazardous waste.

    • Glassware : The first rinse of any contaminated glassware (e.g., with acetone or toluene) must be collected as hazardous liquid waste[9]. Subsequent rinses can be managed according to your institution's standard procedures.

    • Solid Waste : Contaminated gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled container or bag for solid hazardous waste[9].

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11]. This area should be away from general lab traffic, clearly marked, and provide secondary containment to catch any potential leaks[12]. Keep the container closed at all times except when adding waste.

Step 4: Arranging for Final Disposal

  • Professional Disposal : Once the container is full (leaving at least 10% headspace for expansion) or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor[9][12].

  • Documentation : Complete all required hazardous waste manifests or pickup request forms as required by your institution and local regulations.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill : If the spill is large or you feel it is unsafe to handle, contact your institution's emergency response team.

  • Contain the Spill (If Safe to Do So) :

    • Ensure you are wearing the full PPE detailed in Section 2.

    • For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[14]. Do not use combustible materials like paper towels as the primary absorbent.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust[8].

  • Collect Waste : Using non-sparking tools, collect all contaminated absorbent material and place it into a sealed, labeled hazardous waste container[14].

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department according to your institution's policies.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of 3-((Trimethylsilyl)ethynyl)isoquinoline waste.

G Disposal Workflow for 3-((Trimethylsilyl)ethynyl)isoquinoline cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal start Waste Generated (Pure compound, solutions, contaminated materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Streams fume_hood->segregate liquid_waste Collect Liquid Waste (Pure, Solutions, Rinsate) in sealed HDPE container segregate->liquid_waste Liquid solid_waste Collect Solid Waste (Gloves, Wipes, etc.) in separate sealed container segregate->solid_waste Solid label_liquid Label: HAZARDOUS WASTE Full Chemical Name & Hazards liquid_waste->label_liquid label_solid Label: HAZARDOUS WASTE Contaminated Debris solid_waste->label_solid store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_liquid->store_saa label_solid->store_saa ehs_pickup Arrange Pickup via Institutional EHS or Licensed Waste Contractor store_saa->ehs_pickup end Final Disposal via High-Temperature Incineration ehs_pickup->end

Disposal Workflow Diagram

References

  • Sigma-Aldrich. (2025, October 15).
  • Combi-Blocks, Inc. (2023, July 17).
  • BenchChem. (2025). Proper Disposal of (3-Glycidyloxypropyl)triethoxysilane: A Procedural Guide.
  • Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
  • CPAchem. (2023, April 10).
  • Fisher Scientific. (2010, November 24).
  • TCI Chemicals. (2025, March 27).
  • Technion Safety Procedure. Chemical Waste Management Guide.
  • MDPI. (2022, December 14). Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids.
  • Sigma-Aldrich. 8-((Trimethylsilyl)ethynyl)isoquinoline Product Page.
  • Sigma-Aldrich. 8-((Trimethylsilyl)ethynyl)isoquinoline Product Page (Leyan).
  • Google Patents. (2000).
  • Santa Cruz Biotechnology.
  • GESAMP. Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes).
  • Ohio State University. Solvent Waste Disposal Guidelines.
  • Deep Sea. (2025, August 29). How to dispose of silicone fluid 500 safely?.
  • UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • BenchChem. (2025).
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • PubMed. (2022, November 28). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids.
  • Expert Synthesis Solutions. (2018, October 9).
  • Sevron Safety Solutions. ethinyl estradiol (ee)
  • CDH Fine Chemical. (n.d.). ISO QUINOLINE TECH.
  • Fisher Scientific. (2024, March 8). Safety Data Sheet - 4-[(Trimethylsilyl)ethynyl]benzaldehyde.
  • BenchChem. (2025).

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Personal protective equipment for handling 3-((Trimethylsilyl)ethynyl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-((Trimethylsilyl)ethynyl)isoquinoline Audience: Researchers, Scientists, and Drug Development Professionals.

Emergency Overview & Risk Assessment

Compound Class: Alkynyl-substituted Isoquinoline / Organosilane Physical State: Typically a solid or low-melting semi-solid (depending on purity and polymorph). Primary Hazards:

  • Acute Toxicity (Oral/Dermal): Isoquinoline derivatives often retain the toxicological properties of the parent heterocycle. Treat as Toxic if swallowed or in contact with skin .[1][2]

  • Irritation: Causes serious eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335).

  • Reactivity: The trimethylsilyl (TMS) group is moisture-sensitive (susceptible to desilylation under basic/fluoride conditions). The alkyne moiety poses a risk of exothermic polymerization if heated uncontrolled.

Scientific Rationale: The isoquinoline core is a planar, nitrogen-containing heterocycle that can intercalate DNA or inhibit enzymes, necessitating strict containment. The alkyne arm serves as a "chemical handle" for Sonogashira couplings but increases the molecule's reactivity profile.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the potential for exposure (Splash vs. Immersion). Standard latex gloves are insufficient for organosilanes and aromatic heterocycles due to rapid permeation.

PPE Category Standard Operation (Weighing/Transfer) High-Risk Operation (Spill/Synthesis) Technical Specification
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Chemical Resistant Laminate (e.g., Silver Shield® or Barrier®)Nitrile Breakthrough: <10 mins for aromatic solvents often used with this compound (DCM/THF). Change outer gloves immediately upon splash.
Eye/Face Chemical Safety Goggles (ANSI Z87.1 / EN 166)Full Face Shield + GogglesPrevent corneal damage from basic hydrolysis products (silanols/isoquinoline).
Respiratory Fume Hood (Face velocity: 100 fpm)Half-Mask Respirator (P100 + OV Cartridge)Required if handling outside a hood or if dust/aerosol formation is likely.
Body Defense Lab Coat (Cotton/Poly blend)+ Long Pants + Closed ShoesTychem® Apron or SuitIsoquinoline derivatives can absorb through skin; prevent all dermal contact.
Operational Handling Protocol

This protocol ensures the integrity of the moisture-sensitive TMS group while maximizing operator safety.

Phase A: Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory. The TMS group can cleave in the presence of ambient moisture and trace acids/bases, releasing the terminal alkyne (which is more volatile and reactive).

  • Container: Tightly sealed glass vial with a PTFE-lined cap.

Phase B: Weighing & Transfer
  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Environment: Perform all weighing inside a Chemical Fume Hood .

  • Static Control: Use an anti-static gun or ionizer if the solid is fluffy/dry, as static discharge can disperse toxic dust.

Phase C: Reaction Setup (Standard Workflow)
  • Solvent Choice: Use anhydrous solvents (THF, DMF, Toluene) to protect the silyl ether.

  • Addition: Add the isoquinoline derivative last or as a solution to control exotherms.

  • Quenching: If desilylation is the goal (using TBAF or K2CO3), anticipate the release of fluorosilanes or silyl ethers; ensure hood ventilation is active.

Visualized Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical control points (CCPs) for handling this compound, emphasizing the "Cold Chain" and "Inert Atmosphere" requirements.

G Storage Storage (2-8°C, Argon) Equilibration Equilibration (Warm to RT) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood, Anti-Static) Equilibration->Weighing Open Vial Reaction Reaction (Anhydrous Conditions) Weighing->Reaction Transfer Reaction->Storage Return Excess (Reseal under Ar) Waste Disposal (Halogenated/Organic) Reaction->Waste Quench & Dispose

Figure 1: Operational lifecycle for moisture-sensitive organosilanes. Note the critical equilibration step to prevent hydrolysis.

Disposal & Decontamination

Waste Stream Classification:

  • Primary Stream: Organic Solvent Waste (Halogenated) if dissolved in DCM/Chloroform; otherwise Non-Halogenated Organic .

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of as Hazardous Solid Waste .

Spill Cleanup Procedure:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a respirator (if powder is airborne).

  • Absorb: Cover liquid spills with a vermiculite/sand mixture. For solids, cover with a wet paper towel (to prevent dust) and sweep up.

  • Decontaminate: Wipe the surface with a 10% bleach solution followed by water to degrade the heterocyclic ring system and remove residues.

References
  • PubChem. (n.d.). Isoquinoline - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gelest, Inc. (2015).[1] Safety Data Sheet: Ethynyltrimethylsilane (Functional Group Data). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.